Tomentosin
Description
Overview of Tomentosin as a Sesquiterpene Lactone in Natural Products Chemistry
This compound is a naturally occurring chemical compound classified as a sesquiterpene lactone. tandfonline.comnih.gov Sesquiterpene lactones are a large and diverse group of secondary metabolites found in many plant families, with over 5,000 different compounds identified. tandfonline.com They are characterized by a 15-carbon skeleton and a lactone ring, a cyclic ester. tandfonline.commdpi.com
This compound is primarily isolated from various aromatic medicinal plants, most notably those from the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa), Carpesium macrocephalum, and Cremanthodium potaninii. mdpi.comnih.gov The chemical structure of this compound features a fused five- and ten-membered ring system, an additional epoxy ring, and an α-methylene-γ-butyrolactone group. rsc.orgresearchgate.net This specific structural arrangement, particularly the electrophilic α-methylene-γ-lactone ring, is believed to be crucial for its biological activities. imist.ma
Sesquiterpene lactones, including this compound, are of significant interest in natural products chemistry due to their wide range of reported biological properties. imist.ma These compounds have been investigated for their potential applications in various fields, and they often serve as starting materials for the synthesis of more complex and potentially more active molecules. rsc.orgimist.ma The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within this class of compounds. researchgate.netresearchgate.net
Historical Context of this compound Isolation and Initial Characterization
This compound was first identified and isolated from Carpesium macrocephalum and Cremanthodium potaninii. mdpi.com Historically, plants containing this compound, such as Inula viscosa, have been used in traditional medicine, particularly in the Mediterranean region, for various purposes. nih.gov The isolation of this compound itself was a significant step in identifying the specific chemical constituents responsible for the observed biological effects of these plants.
Initial characterization of this compound involved determining its chemical structure, which was established as (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one. nih.govmedkoo.com This was achieved through spectroscopic techniques and chemical analysis. The presence of the α-methylene-γ-butyrolactone moiety was identified as a key functional group. rsc.org
Early research on this compound and other sesquiterpene lactones laid the groundwork for future investigations into their biological activities. These initial studies focused on the isolation, purification, and structural elucidation of these compounds from their natural sources.
Current Academic Research Landscape of this compound: Scope and Significance
The current academic research landscape for this compound is vibrant and expanding, with a primary focus on its potential therapeutic applications. Modern research has moved beyond simple isolation and characterization to explore the molecular mechanisms underlying its biological effects. springermedizin.despandidos-publications.com
A significant portion of current research is dedicated to investigating the anticancer properties of this compound. Studies have explored its effects on various cancer cell lines, including those for:
Colorectal cancer: Research has shown that this compound can inhibit cell viability, reduce the ability of cells to form colonies, and suppress cell invasion. springermedizin.de
Pancreatic cancer: this compound has been found to inhibit the proliferation of pancreatic cancer cells and induce programmed cell death, known as apoptosis. mdpi.com
Leukemia: Studies have demonstrated that this compound can induce apoptosis in human leukemia cells. spandidos-publications.com
Multiple myeloma: Research indicates that this compound has potent antitumor activity on multiple myeloma cells by inhibiting cell proliferation and inducing apoptosis. spandidos-publications.comscialert.net
Other cancers: The anticancer effects of this compound have also been studied in osteosarcoma, gastric cancer, and melanoma cell lines. mdpi.comspringermedizin.de
Another major area of research is the anti-inflammatory activity of this compound. Studies have shown that it can suppress the production of inflammatory mediators in macrophage cell lines. researchgate.net This suggests its potential as a candidate for treating inflammatory diseases. medkoo.comresearchgate.net
Furthermore, the synthesis of novel this compound derivatives is a growing field of interest. rsc.orgresearchgate.netmdpi.com By modifying the core structure of this compound, researchers aim to create new compounds with enhanced or more specific biological activities. rsc.orgresearchgate.net For example, novel spiro-isoxazoline and spiro-isoxazolidine derivatives have been synthesized through 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org Other research has focused on creating amino and 1,2,3-triazole derivatives to explore their neuroprotective effects. researchgate.netmdpi.com
The significance of the current research lies in its potential to develop new therapeutic agents from a natural product. springermedizin.de By elucidating the cellular and molecular mechanisms of this compound, scientists are paving the way for its potential use in modern medicine. mdpi.comnih.gov
Table 1: Investigated Biological Activities of this compound in Recent Research
| Biological Activity | Cancer Cell Line / Model | Key Findings |
|---|---|---|
| Anticancer | Colorectal Cancer (HCT 116 and HT-29) | Inhibited cell viability and invasion, induced apoptosis. springermedizin.de |
| Anticancer | Pancreatic Cancer (PANC-1 and MIA PaCa-2) | Inhibited cell proliferation and induced apoptosis. mdpi.commedchemexpress.com |
| Anticancer | Leukemia (MOLT-4) | Induced apoptosis. scialert.net |
| Anticancer | Multiple Myeloma (RPMI-8226) | Inhibited cell proliferation and induced apoptosis. spandidos-publications.com |
| Anti-inflammatory | Macrophage (RAW264.7) | Decreased production of inflammatory mediators. researchgate.net |
| Neuroprotective | SH-SY5Y cells | Derivatives showed protection against NMDA-induced excitotoxicity. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFIYMSJDDGDBQ-CUOATXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955274 | |
| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33649-15-9 | |
| Record name | Xanthalongin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33649-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tomentosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Botanical Origins of Tomentosin
Distribution within the Asteraceae Family
The Asteraceae family, one of the largest plant families, is a significant source of sesquiterpene lactones, including tomentosin tandfonline.comresearchgate.net. The vast diversity of sesquiterpene lactones within this family has made them valuable for chemosystematic studies tandfonline.com. While sesquiterpene lactones are particularly prevalent in Asteraceae, they can also be found in other plant families and even outside the plant kingdom, suggesting multiple evolutionary origins for their biosynthesis tandfonline.com.
Identification of this compound in Key Plant Species
This compound has been identified and isolated from several specific plant species, primarily within the Inuleae tribe of the Asteraceae family.
Inula viscosa (Synonyms: Dittrichia viscosa, Dittrichia graveolens)
Inula viscosa, also known by its synonyms Dittrichia viscosa and Dittrichia graveolens, is a well-established source of this compound researchgate.netmdpi.comscialert.net. This perennial herb is native to the Mediterranean region scialert.netnih.govwikipedia.org.
Research has indicated that this compound is a major component in Inula viscosa researchgate.net.
Studies on Dittrichia viscosa young shoots have revealed the presence of this compound through techniques such as HPLC-DAD and LC-MS (ESI) analysis mdpi.comnih.gov.
The concentration of this compound in Dittrichia viscosa can vary depending on the region and the part of the plant examined. For instance, ethyl acetate (B1210297) extracts of Inula viscosa from different regions of Morocco showed high concentrations of this compound, ranging from 22% to 64% of the dry paste researchgate.net. Another study detected this compound in Dittrichia viscosa leaves at a concentration of 235.41 mg/g extract researchgate.net.
Dittrichia graveolens has also been identified as containing this compound among its sesquiterpene lactones mdpi.comnih.gov.
Carpesium macrocephalum
Carpesium macrocephalum, a species found in China, Korea, Japan, and Russia, is another plant from which this compound has been identified and isolated mdpi.commdpi.comresearchgate.net.
this compound was reported as one of the main sesquiterpenes isolated from Carpesium macrocephalum for the first time in some studies mdpi.comresearchgate.net.
Phytochemical investigations of the whole Carpesium macrocephalum plant, particularly those harvested in Korea, have yielded this compound along with other sesquiterpene lactones like carabron, carabrol, ivalin, and 4H-tomentosin mdpi.comresearchgate.net. A new xanthanolide, 4-(2-methybutyryl)-4H-tomentosin, has also been isolated from this plant nih.gov.
Cremanthodium potaninii
Cremanthodium potaninii has also been identified as a source of this compound.
this compound was reported as one of the main sesquiterpenes isolated from Cremanthodium potaninii for the first time in some studies mdpi.comresearchgate.net.
Other Inula Species (e.g., I. japonica, I. sericophylla, I. falconeri, I. lineariifolia, I. hupehensis)
this compound has been identified in several other species belonging to the Inula genus.
Inula japonica has been shown to contain this compound as a major component, as evidenced by HPLC analysis mdpi.comresearchgate.netresearchgate.net.
Other Inula species where this compound has been identified include Inula sericophylla, Inula falconeri, Inula lineariifolia, and Inula hupehensis mdpi.comresearchgate.netresearchgate.net.
Inula falconeri is an endemic species found in the Himalayas researchgate.net.
Inula hupehensis is known as a traditional Chinese medicine researchgate.net.
Inula lineariifolia has been studied for its sesquiterpenoids acs.org.
Carpesium faberi
Carpesium faberi is another species within the Carpesium genus from which this compound has been isolated nih.govnih.govresearchgate.net.
Studies on the acetone (B3395972) extract of Carpesium faberi have led to the isolation of numerous sesquiterpene lactones, including this compound nih.govnih.gov.
Other plant species reported to contain this compound include Pulicaria undulata, Viguiera tucumanensis, Xanthium strumarium, Xanthium sibiricum, Zaluzania montagnifolia, and Zygophyllum album mdpi.comresearchgate.netresearchgate.net.
Here is a table summarizing the key plant species where this compound has been identified:
| Plant Species | Synonyms | Family | Parts Used/Studied (if specified) | Geographical Distribution (if specified) |
| Inula viscosa | Dittrichia viscosa, Dittrichia graveolens | Asteraceae | Aerial parts, Leaves, Young shoots | Mediterranean Basin, Italy, Morocco, Egypt mdpi.comwikipedia.orgnih.govresearchgate.net |
| Carpesium macrocephalum | Carpesium eximium | Asteraceae | Whole plant | China, Korea, Japan, Russia mdpi.comresearchgate.net |
| Cremanthodium potaninii | Asteraceae | Whole plant | China researchgate.net | |
| Inula japonica | Asteraceae | Flowers | Korea researchgate.net | |
| Inula sericophylla | Asteraceae | Whole plant | China researchgate.net | |
| Inula falconeri | Asteraceae | Aerial parts | China (Himalayas) researchgate.netresearchgate.net | |
| Inula lineariifolia | Asteraceae | Aerial parts | China researchgate.net | |
| Inula hupehensis | Asteraceae | Aerial parts | China researchgate.netresearchgate.net | |
| Carpesium faberi | Asteraceae | Whole plant | China nih.govnih.gov | |
| Pulicaria undulata | Asteraceae | Aerial parts | Egypt, Saudi Arabia mdpi.comresearchgate.net | |
| Viguiera tucumanensis | Asteraceae | Aerial parts | Argentina researchgate.net | |
| Xanthium strumarium | Asteraceae | Whole plant | India researchgate.net | |
| Xanthium sibiricum | Asteraceae | Aerial parts | China researchgate.net | |
| Zaluzania montagnifolia | Asteraceae | Leaves | Mexico researchgate.net | |
| Zygophyllum album | Zygophyllaceae | Aerial parts | Algeria researchgate.net |
Note: The table includes Zygophyllum album as listed in one source, although it belongs to the Zygophyllaceae family, not Asteraceae. The focus of the article remains on the Asteraceae.
Xanthium strumarium L.
Xanthium strumarium L., commonly known as cocklebur, is a widely distributed summer annual herb belonging to the Asteraceae family. yok.gov.trmdpi.comscispace.com This plant is recognized in traditional medicine across various regions. yok.gov.trmdpi.comscispace.commdpi.com this compound has been identified as one of the sesquiterpene lactones present in Xanthium strumarium. mdpi.commdpi.commdpi.comijmdrr.com Specifically, it has been found in the aerial parts and leaves of the plant. mdpi.commdpi.com Other xanthanolides, such as xanthatin (B112334) and 8-epi-xanthatin, are also characteristic constituents of the Xanthium genus. mdpi.comnih.gov Research has explored the production of 8-epi-tomentosin through plant cell culture of Xanthium strumarium. researchgate.net
Postia bombycina
Postia bombycina Boiss. & Hausskn. is a plant species within the genus Postia, belonging to the Inuleae tribe of the Asteraceae family. agrijournals.irareeo.ac.ir This genus is distributed across Syria and Iran. agrijournals.irareeo.ac.ir Investigations of the aerial parts of Postia bombycina have revealed it to be a source of various sesquiterpenes, including guaianolides, pseudoguaianolides, a seco-guaianolide, an elemanolide, and the xanthanolide this compound. agrijournals.irresearchgate.netareeo.ac.irsid.irisc.acresearchgate.net This indicates that P. bombycina is a rich source of sesquiterpene structures. agrijournals.irareeo.ac.ir
Geographical Variances in this compound-Producing Flora
The concentration of this compound in plants can exhibit geographical variations. mdpi.com For instance, analysis of Inula viscosa from different regions of Morocco showed high concentrations of this compound in ethyl acetate extracts, ranging from 22% to 64% of the dry paste. mdpi.com Similar findings regarding the presence of this compound in the aerial parts of Inula viscosa have been reported from Italy. mdpi.com The distribution of Xanthium strumarium is worldwide, being naturalized in various regions including North America, Brazil, China, Malaysia, and India. yok.gov.trscispace.com Postia bombycina is found in Syria and Iran. agrijournals.irareeo.ac.ir The general geographical distribution of other this compound-producing plants like Inula japonica and Inula britanica also varies, with I. japonica found in China, Mongolia, Korea, Russia, and Japan, and I. britanica mainly in China, Korea, Mongolia, and various European countries. sci-hub.se
Localization of this compound within Plant Tissues and Organs
Sesquiterpene lactones, including this compound, are commonly found in specialized secretory cells in plants, such as capitate glandular trichomes and laticifers, particularly in the Asteraceae family. tandfonline.comagrijournals.irroyalsocietypublishing.org These secretory structures are often located on the surface of aerial plant parts, such as leaves and flowers. tandfonline.comroyalsocietypublishing.org High concentrations of sesquiterpene lactones are typically present in leaf trichomes, while lower concentrations may be found in roots and inner tissues of seedlings. royalsocietypublishing.org
Research on Zaluzania montagnifolia detected this compound (approximately 0.87%) in the leaves but not in the flowers. mdpi.com In Inula viscosa, secretory tissues in the leaves are involved in the production and storage of secondary metabolites like essential oils and terpenes. dntb.gov.ua While not explicitly stated for this compound in I. viscosa, the general localization of sesquiterpene lactones in secretory structures suggests a similar pattern. tandfonline.comroyalsocietypublishing.org Studies on sunflower have shown that sesquiterpene lactones, including this compound, can be found in root exudates and play a role in interactions with parasitic plants. royalsocietypublishing.org
The presence and concentration of this compound can vary between different parts of the same plant and can also be influenced by environmental factors and the developmental stage of the plant. royalsocietypublishing.org
Here is a table summarizing some of the natural sources of this compound:
| Plant Species | Family | Parts Containing this compound | Geographical Distribution Examples |
| Carpesium macrocephalum | Asteraceae | Whole plant (extract) chemfaces.com | Not specified in search results |
| Cremanthodium potaninii | Asteraceae | Not specified | Not specified in search results |
| Dittrichia graveolens | Asteraceae | Epigeal part | Egypt mdpi.com |
| Dittrichia viscosa | Asteraceae | Aerial parts | Italy mdpi.com |
| Inula japonica | Asteraceae | Not specified | China, Mongolia, Korea, Russia, Japan mdpi.comsci-hub.se |
| Inula viscosa | Asteraceae | Aerial parts, Flowers, Leaves | Morocco, Italy mdpi.comscialert.netdntb.gov.uamdpi.com |
| Postia bombycina | Asteraceae | Aerial parts | Syria, Iran agrijournals.irresearchgate.netareeo.ac.irsid.irisc.acresearchgate.net |
| Pulicaria undulata | Asteraceae | Not specified | Egypt, Saudi Arabia mdpi.com |
| Viguiera tucumanensis | Asteraceae | Aerial parts | Not specified in search results |
| Xanthium sibiricum | Asteraceae | Aerial parts | China mdpi.com |
| Xanthium strumarium | Asteraceae | Aerial parts, Leaves | Worldwide (e.g., North America, Brazil, China, Malaysia, India) mdpi.comyok.gov.trmdpi.comscispace.commdpi.comijmdrr.com |
| Zaluzania montagnifolia | Asteraceae | Leaves | Not specified in search results |
| Zygophyllum album | Zygophyllaceae | Aerial parts | Algeria mdpi.com |
Table 1: Selected Natural Sources of this compound
| Plant Species | Family | Parts Containing this compound |
| Carpesium macrocephalum | Asteraceae | Whole plant |
| Inula viscosa | Asteraceae | Aerial parts, Flowers, Leaves |
| Postia bombycina | Asteraceae | Aerial parts |
| Xanthium strumarium | Asteraceae | Aerial parts, Leaves |
| Zaluzania montagnifolia | Asteraceae | Leaves |
Isolation and Purification Methodologies of Tomentosin
Advanced Extraction Techniques from Botanical Sources
The initial step in obtaining tomentosin involves extracting it from the plant material. The choice of extraction technique and solvent is crucial for maximizing the yield and purity of the crude extract containing this compound.
Solvent-Based Extraction Approaches
Solvent extraction is a widely employed method for isolating this compound from its plant sources. Different solvents are utilized based on the polarity of this compound and other co-occurring compounds in the plant matrix. For instance, studies on Inula viscosa (also known as Dittrichia viscosa) have involved initial extraction steps using solvents such as hexane (B92381) to remove lipophilic substances, followed by extraction with ethanol (B145695) to obtain the crude extract containing this compound. scialert.netimrpress.com Methanolic and aqueous extracts of I. viscosa have also been investigated, with methanolic extracts often showing higher yields of certain phenolic compounds, suggesting solvent polarity influences the extracted constituents. nih.govresearchgate.net
Other plant sources necessitate different solvent systems. For the extraction of this compound and other sesquiterpene lactones from Carpesium macrocephalum, a methanol (B129727) extract of the whole plants was used. koreascience.krchemfaces.com Similarly, methanol has been used for the extraction of leaves from Xanthium strumarium. koreascience.kr Extraction from Dittrichia graveolens leaves has been performed using acetone (B3395972) (Me2CO). ecomole.com The aerial parts of Pulicaria undulata have been extracted with methanol. phcog.com Another approach for Inula hookeri involved percolation with 95% ethanol, followed by successive liquid-liquid extractions of the concentrated extract with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). thieme-connect.com The selection of solvent is critical and often involves considering the plant part used and the desired purity of the initial extract.
Comparative Analysis of Extraction Efficiencies
The efficiency of this compound extraction can vary significantly depending on the solvent and method employed. While comprehensive comparative studies focusing solely on this compound across a wide range of methods are limited in the provided literature, research on Inula viscosa has examined the content of this compound in different extracts. The content of this compound in dichloromethane (B109758), dichloromethane by Soxhlet method, ethanol, and ethanol by Soxhlet method extracts of I. viscosa has been determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Although specific yield percentages for each extraction method are not detailed in the snippets, this indicates that comparative analysis of different solvent extraction approaches is undertaken to optimize the initial isolation step.
Factors influencing extraction efficiency include the polarity of the solvent, the temperature, the extraction time, and the particle size of the plant material. mdpi.combiotech-asia.org Studies on the extraction of other compounds from different plant species have shown that methods like cold maceration can yield higher amounts of certain flavonoids compared to Soxhlet extraction, and that the efficiency is also influenced by the solvent and geographical origin of the plant material. biotech-asia.org While these findings are not directly for this compound, they highlight the general principles considered when evaluating and comparing extraction techniques for plant natural products.
Chromatographic Separation Strategies for this compound Enrichment
Following the initial extraction, chromatographic methods are essential for separating this compound from other compounds present in the crude extract and achieving a higher level of purity.
Column Chromatography Techniques (e.g., Silica (B1680970) Gel Chromatography)
Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique in the purification of this compound. Crude extracts or fractions are loaded onto a silica gel column, and compounds are eluted using a gradient of solvents with increasing polarity. For the isolation of this compound from Inula viscosa, silica gel column chromatography (70-230 mesh) has been employed with mobile phase systems of chloroform (B151607) and chloroform-acetone (9:1). scialert.netimrpress.com This process separates the extract into various fractions based on the differential affinities of the compounds to the stationary and mobile phases.
Silica gel column chromatography has also been used in the purification of this compound from other sources. For example, it was utilized for the chromatography of the dichloromethane extract of Carpesium macrocephalum using gradients of n-hexane-EtOAc and CHCl3-MeOH. koreascience.kr In the isolation of 8-epi-tomentosin from Xanthium strumarium leaves, silica gel column chromatography was used with a gradient of ethyl acetate in n-hexane. koreascience.kr Silica gel column chromatography with a gradient of n-hexane:EtOAc was also applied to fractions from Pulicaria undulata. phcog.com Furthermore, silica gel column chromatography with a CH2Cl2-MeOH gradient system was used in the purification process from Inula hookeri. thieme-connect.com
High-Performance Liquid Chromatography (HPLC) in Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful tool used for both the analysis and purification of this compound, offering higher resolution and efficiency compared to traditional column chromatography. HPLC is particularly valuable in the later stages of purification to obtain highly pure this compound. Reverse-phase HPLC, often utilizing C18 columns, is commonly employed.
An RP-HPLC method using an Agilent C18 column (4.6 mm x 250 mm, 5 µm) with acetonitrile-water as the mobile phase and detection at 210 nm was developed for the simultaneous determination of this compound and other sesquiterpene lactones in Inula hupehensis. researchgate.netnih.gov HPLC-DAD and LC-MS (ESI) analysis has been used to identify this compound in Dittrichia viscosa extracts, with this compound showing a λ max at 254 nm. nih.gov Preparative HPLC with methanol-water as the mobile phase has been used for the purification of this compound from Carpesium macrocephalum. koreascience.kr Preparative HPLC with methanol or methanol-water has also been applied for purification from Inula hookeri. thieme-connect.com The specific conditions, such as the stationary phase, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve effective separation of this compound from co-eluting compounds.
Thin-Layer Chromatography (TLC) in Fractionation
Thin-Layer Chromatography (TLC) serves as a rapid and versatile technique used throughout the isolation and purification process, primarily for monitoring fractions obtained from column chromatography and for preliminary fractionation. TLC allows for quick assessment of the complexity of a fraction and the presence of the target compound (this compound) by comparing Rf values with a standard if available, or by using visualization reagents.
In the isolation of this compound from Inula viscosa, each fraction collected from silica gel column chromatography was checked by TLC to identify those containing this compound. scialert.netimrpress.com TLC analysis was also used to guide the fractionation of the ethyl acetate extract of Inula hookeri before further column chromatography steps. thieme-connect.com Preparative TLC can also be used for further purification of fractions containing this compound, as seen in the isolation of 8-epi-tomentosin from Xanthium strumarium. koreascience.kr TLC with a mobile phase of chloroform and methanol (9:1) has been used for fractionation. narraj.org The use of TLC helps in efficiently pooling fractions containing this compound and in monitoring the progress of chromatographic separations.
Here is a summary of some extraction and chromatography methods used for this compound:
| Plant Source | Extraction Solvents/Methods | Chromatography Techniques |
| Inula viscosa | Hexane followed by Ethanol; Dichloromethane; Ethanol; Soxhlet | Silica Gel Column Chromatography, TLC |
| Carpesium macrocephalum | Methanol | Silica Gel Column Chromatography, Preparative HPLC |
| Xanthium strumarium | Methanol | Silica Gel Column Chromatography, Preparative TLC |
| Dittrichia graveolens | Acetone (Me2CO) | Silica Gel Flash Chromatography |
| Pulicaria undulata | Methanol | Silica Gel Column Chromatography, RP-18 Extraction Tube, TLC |
| Inula hookeri | 95% Ethanol; Petroleum ether, EtOAc, n-BuOH liquid-liquid extraction | Silica Gel Column Chromatography, MCI gel, Sephadex LH-20, Preparative HPLC, TLC |
| Inula hupehensis | Not specified in detail | RP-HPLC (for analysis) |
| Dittrichia viscosa | Not specified in detail (n-hexane soluble fraction mentioned) | RP-HPLC, LC-MS (ESI) (for analysis) |
Methodological Developments for High-Yield this compound Procurement
One approach to increasing this compound yield involves optimizing the initial extraction from plant material. Studies have explored different solvents and extraction methods. For instance, ethyl acetate has been identified as an effective solvent for extracting this compound from Inula viscosa. google.comgoogleapis.com An optimized industrial process for cultivating and extracting Inula viscosa using ethyl acetate has been developed, aiming for optimized quantities of uniform and predictable quality extract containing this compound. google.comgoogleapis.com This process involves harvesting and drying the above-ground parts of cultivated plants, followed by grinding and immersion in ethyl acetate. google.comgoogleapis.com
Another study focusing on Inula viscosa aimed to develop a specific column chromatography method for high-yield isolation of this compound. This method successfully isolated this compound with a reported high yield of 0.64%. researchgate.netnih.gov The study also investigated the content of this compound in different extracts obtained using various solvents (dichloromethane, dichloromethane by Soxhlet method, ethanol, and ethanol by Soxhlet method), quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
While specific quantitative data on yield comparisons across a wide range of methods for this compound is not extensively detailed in the provided snippets beyond the 0.64% yield from a specific column chromatography method researchgate.netnih.gov, the emphasis on developing "specific" and "optimized" methods google.comgoogleapis.comresearchgate.netnih.gov highlights the ongoing efforts to improve procurement efficiency. The use of techniques like column chromatography researchgate.netnih.gov and flash chromatography on silica gel nih.govimist.maimist.ma for purification after extraction are commonly reported, contributing to obtaining purified this compound, often with good yields for derivatives. nih.govimist.maimist.ma
The selection of plant source also plays a role in yield, with Inula viscosa and Carpesium macrocephalum being recognized as rich sources of this compound. nih.govnih.govchemfaces.com Cultivation under controlled conditions can further contribute to obtaining optimized quantities of the active material. google.comgoogleapis.com
Structural Elucidation and Advanced Spectroscopic Characterization of Tomentosin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). rsc.org Different NMR experiments provide complementary information about the molecular structure, including the types of protons and carbons present, their chemical environments, and their connectivity. epfl.chgithub.io
¹H-NMR Spectroscopy in Proton Environment Determination
¹H-NMR spectroscopy provides information about the different types of hydrogen atoms (protons) in a molecule and their surrounding electronic environments. The chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J values) reveal the number of neighboring protons. imist.marsc.org Analysis of the ¹H-NMR spectrum of tomentosin allows for the identification of distinct proton environments, such as those in methyl groups, methylene (B1212753) groups, methine groups, and protons attached to double bonds or near electronegative atoms. imist.ma
For instance, ¹H-NMR data for this compound derivatives show characteristic signals for alkene protons and methyl groups, providing initial clues about the presence and location of these functionalities within the molecule. imist.marsc.org The disappearance of specific alkene proton signals in the ¹H-NMR spectrum upon reaction indicates modification at those positions. imist.ma
¹³C-NMR Spectroscopy in Carbon Skeleton Analysis
Comparison of the ¹³C-NMR spectrum of this compound with those of related compounds or with predicted chemical shifts aids in assigning specific signals to individual carbon atoms in the molecule. imist.marsc.orgtandfonline.com Changes in the ¹³C-NMR spectrum after chemical reactions can confirm structural modifications, such as the disappearance of signals corresponding to alkene carbons. imist.ma
Table 1. Representative NMR Spectroscopic Data for this compound (Selected Signals)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Group/Carbon Type | Source |
| ¹H | 5.3-5.4 | m/dd | - | Alkene proton | imist.marsc.org |
| ¹H | ~1.1 | d | ~6.8-7.0 | Methyl protons | imist.marsc.org |
| ¹³C | ~208 | C | - | Carbonyl carbon | imist.marsc.org |
| ¹³C | ~178 | C | - | Carbonyl carbon (lactone) | imist.marsc.org |
| ¹³C | ~144 | C | - | Olefinic carbon | imist.marsc.org |
| ¹³C | ~120-122 | CH₂ | - | Olefinic carbon | imist.ma |
| ¹³C | ~79-80 | CH | - | Carbon bearing oxygen | imist.marsc.org |
DEPT and 2D-NMR Techniques for Connectivity Elucidation
DEPT experiments (e.g., DEPT-90 and DEPT-135) help to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbon atoms by showing signals with different phases or intensities depending on the number of attached protons. tandfonline.comnanalysis.com
2D NMR techniques provide correlations between signals from different nuclei or between signals from the same nucleus. Commonly used 2D NMR experiments in structural elucidation include:
¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through typically two or three bonds. epfl.chgithub.ioresearchgate.netunina.it This helps to identify spin systems within the molecule. github.io
Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbon atoms to which they are directly attached (one-bond correlation). epfl.chgithub.ioresearchgate.netunina.it This experiment is crucial for assigning proton signals to their corresponding carbons. epfl.chgithub.io Edited HSQC can further differentiate between CH/CH₃ and CH₂ groups based on peak phase. epfl.ch
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbon atoms that are separated by two, three, or even four bonds. epfl.chgithub.ioresearchgate.netunina.it This is particularly useful for establishing connectivity across quaternary carbons and for connecting different spin systems, providing crucial information about the molecular framework. epfl.chgithub.io
By analyzing the correlation peaks in COSY, HSQC, and HMBC spectra, researchers can piece together the connectivity of the entire molecule, confirming the proposed structure of this compound. rsc.orgresearchgate.netunina.it
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com It also provides fragmentation patterns that can help in deducing structural features. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound. ESI produces ions by spraying a solution of the analyte through a charged needle, resulting in the formation of charged droplets that evaporate, leaving behind protonated ([M+H]⁺), deprotonated ([M-H]⁻), or adduct ions (e.g., [M+Na]⁺). nih.govsci-hub.senih.gov
ESI-MS analysis of this compound typically shows a prominent protonated molecular ion peak [M+H]⁺, which confirms its molecular weight. nih.govimist.marsc.org Adduct ions such as [M+Na]⁺ may also be observed. nih.gov The presence of these ions with specific m/z values supports the proposed molecular formula of this compound, C₁₅H₂₀O₃, which corresponds to a molecular weight of 248.32 g/mol . nih.govcdutcm.edu.cntcmsp-e.com
Table 2. Representative ESI-MS Data for this compound
| Ion Type | m/z | Proposed Formula | Source |
| [M+H]⁺ | 249 | C₁₅H₂₁O₃ | nih.govimist.marsc.org |
| [M-H]⁻ | 247 | C₁₅H₁₉O₃ | nih.gov |
| [M+Na]⁺ | 271 | C₁₅H₂₀O₃Na | nih.gov |
| [M-H₂O+H]⁺ | 231 | C₁₅H₁₉O₂ | nih.gov |
Note: The exact m/z values may vary slightly depending on the instrument calibration and experimental conditions.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)
Quadrupole Time-of-Flight (Q-TOF) MS is a high-resolution mass spectrometry technique that provides accurate mass measurements, allowing for the determination of the elemental composition of ions. nih.govsci-hub.senih.gov Q-TOF MS also provides fragmentation data (MS/MS or MS²) by isolating and fragmenting selected ions, yielding a pattern of smaller fragment ions. Analysis of these fragmentation patterns can provide detailed structural information. nih.gov
LC-Q-TOF MS analysis of this compound can confirm its molecular formula with high accuracy by providing a precise mass measurement of the molecular ion. nih.govsci-hub.senih.gov The fragmentation pattern obtained from MS/MS experiments provides insights into the substructures present in this compound and how the molecule breaks apart under high-energy conditions. nih.gov While specific detailed fragmentation patterns for this compound were not extensively detailed in the provided sources, MS/MS analysis is a standard technique used to gain further structural confirmation by observing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. mdpi.com
Biosynthesis and Metabolic Pathways of Tomentosin
General Principles of Sesquiterpene Lactone Biosynthesis from Farnesyl Pyrophosphate (FPP)
All sesquiterpene lactones are derived from farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor. tandfonline.comresearchgate.netmdpi.comroyalsocietypublishing.org FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via two independent metabolic routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.commdpi.comup.ac.zaroyalsocietypublishing.org
The first committed step in STL biosynthesis is the cyclization of FPP, catalyzed by a class of enzymes called sesquiterpene synthases (STPSs). mdpi.comtandfonline.commdpi.comup.ac.za This cyclization reaction yields various sesquiterpene hydrocarbons, which serve as the basic skeletons for different STL subclasses. tandfonline.comup.ac.za Most elucidated STL biosynthesis pathways originate from the germacrene backbone, specifically germacrene A, produced by germacrene A synthase (GAS). tandfonline.comup.ac.za
Following the formation of the sesquiterpene backbone, a series of oxidative modifications occur, typically involving cytochrome P450 enzymes (CYPs) and dehydrogenases. tandfonline.comnih.govresearchgate.net These enzymes introduce hydroxyl, keto, and carboxyl groups, and are crucial for the formation of the characteristic lactone ring. tandfonline.comnih.gov The lactone ring formation usually involves an intramolecular esterification (lactonization) between a carboxyl group and a hydroxyl group. tandfonline.com
Enzymatic Steps and Genetic Regulation in Xanthanolide Biosynthesis Pathways Relevant to Tomentosin
The biosynthesis of xanthanolides, including this compound, is thought to diverge from the general germacranolide pathway after the formation of germacrene A acid. tandfonline.comresearchgate.net While germacrene A acid is a key intermediate in many Asteraceae STLs, the specific enzymatic steps leading to the xanthanolide skeleton and the 7,8-cis lactone ring found in this compound are not fully characterized. tandfonline.comnih.gov
Research in Xanthium strumarium, another Asteraceae species producing xanthanolides, has provided insights into potential enzymatic players. Transcriptome analyses of X. strumarium have identified candidate genes encoding enzymes such as cytochrome P450s (specifically from the CYP71 family), dehydrogenases, and acetyltransferases that are likely involved in the downstream biosynthesis of xanthanolides. nih.govresearchgate.net Cytochrome P450 enzymes are considered particularly important for the diverse modifications and backbone rearrangements observed in STL biosynthesis. tandfonline.comnih.gov
One hypothesis suggests that a kauniolide (B3029866) synthase-like enzyme might be involved in converting a precursor like inunolide (a 7,8-cis lactone) to a guaianolide, followed by a ring opening to form the xanthanolide backbone. tandfonline.com Another proposed pathway for xanthanolides suggests that the xanthane-type backbone is directly derived from germacrene A acid via an oxidative rearrangement catalyzed by an unusual cytochrome P450, followed by the formation of a 12,8-lactone ring. researchgate.net
Genetic regulation of xanthanolide biosynthesis is an emerging area of research. Studies in X. strumarium have investigated the effects of phytohormones like methyl jasmonate (MeJA), indole-3-acetic acid (IAA), and gibberellin A3 (GA3) on the expression of genes involved in xanthanolide production, such as germacrene A synthase (GAS). mdpi.com These studies suggest that hormone signaling can influence the biosynthesis of these compounds, potentially by up-regulating pathway gene expression within glandular trichomes, the primary sites of xanthanolide accumulation in this plant. nih.govmdpi.comoup.com
Identified Biosynthetic Precursors and Intermediates
Farnesyl pyrophosphate (FPP) is the universal precursor for this compound biosynthesis. tandfonline.comresearchgate.netmdpi.comroyalsocietypublishing.org Germacrene A is a likely early intermediate, formed by the action of germacrene A synthase (GAS) on FPP. tandfonline.comup.ac.za Germacrene A acid is subsequently formed through the oxidation of germacrene A, a step catalyzed by germacrene A oxidase (GAO). tandfonline.comup.ac.za
In the context of xanthanolide biosynthesis, inunolide, a 7,8-cis lactone, has been proposed as a potential intermediate in the pathway leading to this compound and 8-epi-xanthatin in sunflower (Helianthus annuus). nih.gov This suggests that the formation of the 7,8-cis lactone ring may precede the final modifications that define the xanthanolide structure. Costunolide (B1669451), a germacranolide with a 6,7-trans lactone, is considered a common precursor for many other STL subclasses in Asteraceae, but the pathway to xanthanolides like this compound appears to involve a different lactonization or a subsequent backbone rearrangement. tandfonline.comup.ac.zanih.gov
Research on sunflower root exudates, which contain this compound, has identified costunolide and dehydrocostus lactone alongside this compound, although the specific biosynthetic connections in this context are still being explored. isasunflower.org
Comparative Biosynthetic Analyses within the Asteraceae Family
The Asteraceae family is a prolific source of diverse sesquiterpene lactones, exhibiting a wide array of skeletal types including germacranolides, guaianolides, eudesmanolides, and xanthanolides. mdpi.comencyclopedia.pubtandfonline.comresearchgate.net Comparative biosynthetic studies within this family highlight both conserved and divergent enzymatic pathways. The initial steps, from FPP to germacrene A and germacrene A acid, appear to be largely conserved across many Asteraceae lineages. tandfonline.comroyalsocietypublishing.orgnih.gov Homologs of GAS and GAO have been found even in ancestral Asteraceae lineages. tandfonline.comroyalsocietypublishing.org
However, the downstream pathways leading to the different STL skeletal types and their various decorations show significant enzymatic and genetic diversity. tandfonline.com For instance, while costunolide (a germacranolide) is a key intermediate for the biosynthesis of many guaianolides and eudesmanolides through backbone rearrangements and further modifications, the pathway to xanthanolides like this compound seems to follow a distinct route, possibly involving a different lactonization (7,8-cis) or a unique backbone rearrangement mechanism. tandfonline.comresearchgate.netnih.gov
Comparative transcriptome analyses in different Asteraceae species producing various STLs can help identify the specific genes and enzymes responsible for the structural diversity observed. nih.govresearchgate.net The identification of CYP71 family enzymes, dehydrogenases, and acetyltransferases in Xanthium strumarium trichomes, the site of xanthanolide accumulation, provides a basis for comparative studies with species producing other STL types to pinpoint the enzymes specific to xanthanolide biosynthesis. nih.gov Further research is needed to fully elucidate the complex enzymatic cascades and their genetic regulation that give rise to the structural diversity of STLs, including the specific pathway for this compound, across the vast Asteraceae family. tandfonline.com
Synthetic Chemistry and Chemical Modifications of Tomentosin
Semisynthetic Approaches for Tomentosin Derivatives
The chemical reactivity of this compound has been extensively exploited to generate libraries of new compounds through semisynthetic methods. These approaches leverage the natural scaffold of this compound, introducing new functionalities to explore structure-activity relationships.
The α-methylene-γ-butyrolactone is a key structural feature of many sesquiterpene lactones and acts as a highly electrophilic Michael acceptor. This reactivity has been harnessed to synthesize a variety of amino-lactone derivatives of this compound. The conjugate addition of secondary amines to this moiety proceeds efficiently and often with high diastereoselectivity. researchgate.netmdpi.comimist.ma
In a typical procedure, this compound is reacted with various secondary amines, leading to the formation of amino-tomentosin derivatives in good yields. mdpi.comimist.ma This reaction effectively introduces a diverse range of amino groups, allowing for the fine-tuning of the molecule's physicochemical properties. researchgate.netimist.ma The synthesis of these amino-lactone derivatives has been a key strategy in the development of novel compounds for biological screening. mdpi.comresearchgate.net
Table 1: Examples of Amino-Tomentosin Derivatives Synthesized via Michael Addition
| Entry | Reacting Amine | Product | Reference |
|---|---|---|---|
| 1 | Morpholine | 2a (Morpholino-tomentosin) | mdpi.com |
| 2 | Piperidine | 2b (Piperidino-tomentosin) | mdpi.com |
| 3 | Pyrrolidine | 2c (Pyrrolidino-tomentosin) | mdpi.com |
| 4 | N-Methylpiperazine | 2j (N-Methylpiperazino-tomentosin) | imist.ma |
| 5 | 4-Benzylpiperidine | 2g (4-Benzylpiperidino-tomentosin) | mdpi.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Regioselective Michael-Type Additions with Azide (B81097) Reagents
To introduce a versatile chemical handle for further functionalization, a regioselective Michael-type addition of an azide source to the α-methylene-γ-lactone of this compound has been developed. researchgate.netresearchgate.net Specifically, trimethylsilyl (B98337) azide (TMSN₃) is used to react with this compound, resulting in the formation of an azido-tomentosin intermediate. mdpi.comnih.gov This reaction proceeds regioselectively at the exocyclic double bond of the lactone ring. researchgate.net The resulting product is a diastereomeric mixture that can be separated by column chromatography. mdpi.comresearchgate.net This azido (B1232118) intermediate is a crucial building block for synthesizing triazole-containing this compound derivatives. nih.govresearchgate.net
The azido-tomentosin intermediates obtained from the Michael-type addition are subsequently utilized in Huisgen 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". researchgate.netmdpi.com By reacting the azide with a wide range of terminal alkynes, a library of 1,2,3-triazole-tomentosin scaffolds can be synthesized. nih.govresearchgate.netresearchgate.net This reaction is highly efficient and allows for the introduction of diverse substituents onto the this compound core via the alkyne partner. mdpi.com The resulting triazole ring is a stable and rigid linker that can influence the biological activity of the parent molecule. researchgate.netnih.gov The synthesis of these triazolo-tomentosin derivatives has been explored for developing potential neuroprotective agents. mdpi.comnih.gov
Scheme 1: General Synthesis of 1,2,3-Triazole-Tomentosin Derivatives
This compound + TMSN₃ → Azido-tomentosin intermediate
↓ (Huisgen 1,3-Dipolar Cycloaddition with various terminal alkynes)
1,2,3-Triazole-Tomentosin Scaffolds
This scheme illustrates the two-step process to synthesize 1,2,3-triazole derivatives of this compound, starting with a Michael-type addition of azide followed by a Huisgen cycloaddition. mdpi.comresearchgate.net
1,3-Dipolar Cycloaddition with Nitrones and Nitrile Oxides for Spiro-Heterocycles
Another significant modification of this compound involves the 1,3-dipolar cycloaddition reaction on the exocyclic double bond of the B ring to create spiro-heterocyclic frameworks. rsc.orgrsc.orgrsc.org This approach has been used to synthesize novel, enantiomerically pure spiro-isoxazolidines and spiro-isoxazolines. rsc.orgrsc.org
The reaction utilizes nitrones and nitrile oxides as 1,3-dipoles which react regioselectively with the C=C double bond of the α-methylene-γ-butyrolactone. rsc.orgrsc.orgresearchgate.net For the synthesis of spiro-isoxazolines, nitrile oxides are generated in situ from the corresponding aldoximes. rsc.org For spiro-isoxazolidines, a solution of this compound is heated with the appropriate nitrone. rsc.org The introduction of these spiro-heterocyclic moieties is of great interest to medicinal chemists as it significantly increases the structural complexity and can lead to compounds with novel biological activities. rsc.orgrsc.org
Rational Design of this compound Analogues for Biological Investigations
The synthetic modifications of this compound are often guided by the rational design of analogues aimed at exploring and optimizing specific biological activities. mdpi.comjelsciences.com By introducing different functional groups and heterocyclic systems, researchers aim to create derivatives with improved potency, selectivity, or altered pharmacological profiles. researchgate.netuac.pt
For instance, the synthesis of amino and 1,2,3-triazole derivatives was undertaken to investigate their potential neuroprotective effects in the context of NMDA-induced excitotoxicity. mdpi.comnih.gov The rationale was that the α-methylene-γ-lactone nucleus is crucial for various biological effects, and its modification could lead to new therapeutic agents. mdpi.com Similarly, the antiproliferative activity of this compound against cancer cells has prompted the synthesis of derivatives with the goal of developing more potent anticancer agents. mdpi.comresearchgate.net The structure-activity relationship (SAR) studies of these synthesized analogues are crucial for identifying the key structural features responsible for their biological actions. researchgate.net
Computational Chemistry in Synthetic Pathway Prediction and Reaction Selectivity
Computational chemistry has emerged as a powerful tool to understand the mechanisms and selectivities of chemical reactions involving this compound. researchgate.net Methods like Density Functional Theory (DFT) and the Molecular Electron Density Theory (MEDT) have been applied to study the [3+2] cycloaddition (32CA) reactions of this compound. researchgate.netluisrdomingo.com
For the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide to this compound, which is a multifunctional molecule with several potential reaction sites, computational studies were performed to explain the observed selectivity. researchgate.netluisrdomingo.com These calculations successfully accounted for the total chemo- and regioselectivity observed in experimental outcomes, where the reaction occurs specifically at the exocyclic double bond of the B ring to yield a single spiro-isoxazoline product. luisrdomingo.comresearchgate.net The theoretical analysis indicated a non-polar reaction character and a non-concerted, two-stage, one-step mechanism. luisrdomingo.com Such computational insights are invaluable for predicting the outcomes of complex reactions and for the rational design of synthetic pathways for new this compound derivatives. maxapress.comgrowingscience.com
Density Functional Theory (DFT) for Chemo- and Regioselectivity
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the chemo- and regioselectivity of reactions involving this compound. Due to its multifunctional nature, with multiple reactive sites including two C-C double bonds, this compound can undergo various reactions, leading to a mixture of products. luisrdomingo.comresearchgate.net DFT calculations allow for the prediction of the most likely reaction pathways by analyzing the electronic properties and energies of the reactants, transition states, and products. researchgate.netresearchgate.net
A notable example is the [3+2] cycloaddition (32CA) reaction between this compound and benzonitrile oxide. luisrdomingo.comresearchgate.netresearchgate.net This reaction can theoretically proceed through sixteen different competitive pathways. luisrdomingo.comresearchgate.netresearchgate.net DFT calculations, specifically at the B3LYP/6-31(d,p) level, have successfully predicted the total chemo- and regioselectivity observed experimentally. luisrdomingo.comresearchgate.netresearchgate.net The calculations show that the reaction leading to a specific spiro-isoxazoline is highly favored, which aligns with the experimental results. luisrdomingo.comresearchgate.net
Analysis of conceptual DFT indices, such as electrophilicity and nucleophilicity, helps in understanding the nature of these reactions. researchgate.net For instance, in the 32CA reaction with benzonitrile oxide, the analysis of these indices pointed towards a non-polar process. researchgate.net This indicates that the reaction is not primarily driven by strong electrostatic interactions between the reactants. researchgate.net
The predictive power of DFT extends to other sesquiterpene lactones as well, where it has been used to study electrophile-induced rearrangements and intramolecular cyclizations. acs.orgacs.orgnih.gov These studies often involve complex transformations leading to different skeletal structures like eudesmanolides and guaianolides. acs.orgacs.orgnih.gov By calculating the energies of various intermediates and transition states, DFT provides a mechanistic rationale for the observed product distribution. acs.org
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Benzonitrile Oxide | Data not available | Data not available | Data not available | Data not available |
Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) offers a deeper understanding of the reaction mechanisms involving this compound by focusing on the changes in electron density throughout the reaction. luisrdomingo.comresearchgate.net This theory has been particularly insightful in characterizing the [3+2] cycloaddition (32CA) reaction of this compound with benzonitrile oxide. luisrdomingo.comresearchgate.netresearchgate.net
MEDT studies, often performed in conjunction with DFT calculations, have revealed that this 32CA reaction is a non-concerted, two-stage, one-step mechanism. luisrdomingo.comresearchgate.netresearchgate.net The topological analysis of the Electron Localization Function (ELF), a key component of MEDT, shows that the formation of the two new single bonds (C-C and C-O) is not simultaneous. luisrdomingo.comresearchgate.net The reaction is initiated by the formation of the C-C single bond involving the β-conjugated carbon of this compound. luisrdomingo.comresearchgate.net
The activation energy for this reaction, calculated to be around 13.2 kcal/mol, is primarily associated with the energy required to break the C-N triple bond of the nitrile oxide. researchgate.net The MEDT analysis confirms the complete chemo- and regioselectivity of this reaction, in perfect agreement with experimental findings. researchgate.net
Table 2: Key Findings from MEDT Analysis of the this compound + Benzonitrile Oxide [3+2] Cycloaddition
| Feature | Description | Citation |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition (32CA) | luisrdomingo.comresearchgate.net |
| Reaction Character | Non-polar, zw-type reactivity | luisrdomingo.comresearchgate.net |
| Mechanism | Non-concerted, two-stage, one-step | luisrdomingo.comresearchgate.netresearchgate.net |
| Initiating Step | Formation of the C-C single bond | luisrdomingo.comresearchgate.net |
| Activation Energy | ~13.2 kcal/mol | researchgate.net |
| Selectivity | Completely chemo- and regioselective | luisrdomingo.comresearchgate.net |
Molecular Mechanisms of Tomentosin S Biological Activities in Vitro Studies
Mechanisms of Action in Cellular Systems
In vitro research has demonstrated that tomentosin, a sesquiterpene lactone, exerts significant anti-cancer effects across a variety of cancer cell lines through the modulation of fundamental cellular processes. mdpi.com Its primary mechanisms of action involve the direct inhibition of cancer cell growth and the induction of programmed cell death, known as apoptosis. mdpi.comnih.gov These effects are underpinned by a series of orchestrated molecular events, including the arrest of the cell division cycle and the activation of specific signaling pathways that culminate in cell death. mdpi.comresearchgate.net
This compound effectively suppresses the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. mdpi.comnih.gov This halt in the cell division process prevents cancer cells from proceeding to mitosis, thereby inhibiting tumor growth. This effect has been observed in a dose- and time-dependent manner in numerous cancer cell lines, including human osteosarcoma (MG-63), hepatocellular carcinoma (HepG2 and Huh7), and Burkitt's lymphoma (Raji). nih.govresearchgate.netnih.gov
The arrest of the cell cycle is mediated by the downregulation of key regulatory proteins. mdpi.com this compound treatment has been shown to decrease the expression levels of several cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, as well as their regulatory cyclin partners, including Cyclin B1, Cyclin D1, D2, D3, and Cyclin E. mdpi.com For instance, in human melanoma SK-28 cells, this compound reduced the expression of Cyclin B1 and Cdk1 (also known as Cdc2), proteins essential for the progression of mitosis. mdpi.com This disruption of the CDK/cyclin machinery is a central mechanism behind this compound's anti-proliferative activity.
Table 1: Effect of this compound on Cell Cycle Progression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Finding |
| MG-63 | Osteosarcoma | Treatment with 40 µM this compound for 48 hours increased the G2/M population from 25.24% to 49.53%. nih.gov |
| HepG2 & Huh7 | Hepatocellular Carcinoma | Induced a dose-dependent increase in the SubG1 and G2/M phase cell populations. researchgate.net |
| SK-28 | Melanoma | Caused G2/M arrest and reduced expression of Cyclin B1 and Cdk1. mdpi.com |
| Raji | Burkitt's Lymphoma | Treatment with 50 µM this compound for 24 hours increased the G2/M population from 33.46% to 54.5%. nih.gov |
| HeLa & SiHa | Cervical Cancer | Induced cell cycle arrest at the G2/M phase. nih.gov |
Beyond halting proliferation, this compound actively induces apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. mdpi.comnih.gov The induction of apoptosis is confirmed by morphological changes such as nuclear chromatin condensation and the appearance of apoptotic bodies, as well as by biochemical markers. nih.gov
The primary route through which this compound induces apoptosis is the intrinsic, or mitochondria-mediated, pathway. mdpi.comnih.gov A key initiating event in this pathway is the generation of intracellular reactive oxygen species (ROS). mdpi.comnih.govnih.gov The accumulation of ROS creates oxidative stress, which in turn leads to the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comnih.govresearchgate.net This depolarization of the mitochondrial membrane is a critical "point of no return" in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.comresearchgate.net This mechanism has been demonstrated in human gastric cancer cells, pancreatic cancer cells, and human leukemia MOLT-4 cells, where this compound treatment led to increased ROS production and a subsequent decrease in mitochondrial membrane potential. nih.govnih.govnih.gov
The signaling events initiated at the mitochondria converge on the activation of a family of cysteine proteases known as caspases. researchgate.net this compound treatment has been shown to activate both initiator and effector caspases. researchgate.netresearchgate.net In several cancer cell lines, including multiple myeloma and Burkitt's lymphoma, this compound activates initiator caspase-9 (associated with the mitochondrial pathway) and caspase-8 (linked to the extrinsic death receptor pathway). nih.govresearchgate.net
Activation of these initiator caspases leads to a downstream cascade that activates the main executioner caspases, caspase-3 and caspase-7. mdpi.comnih.gov The activation of caspase-3, in particular, is a central event in the execution phase of apoptosis and has been consistently observed across various cancer cell types following this compound exposure, including cervical cancer, osteosarcoma, and pancreatic cancer cells. nih.govnih.govnih.gov Western blot analyses frequently show a decrease in the pro-caspase forms and an increase in their cleaved, active forms. mdpi.comnih.gov
Table 2: Caspase Activation by this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Activated Caspases | Method of Detection |
| MG-63 | Osteosarcoma | Caspase-3, -7, -8, -9 | Western Blot (decreased pro-caspase levels) nih.gov |
| Raji | Burkitt's Lymphoma | Caspase-3/7, -8, -9 | Enzymatic Activity Assay researchgate.net |
| HepG2 & Huh7 | Hepatocellular Carcinoma | Caspase-3, -7, -9 | Western Blot (decreased pro-caspase levels) researchgate.net |
| MOLT-4 | Leukemia | Caspase-3 | qRT-PCR (increased mRNA expression) nih.gov |
| HeLa & SiHa | Cervical Cancer | Caspase-3 | Caspase-3 Activity Assay, Western Blot nih.gov |
| PANC-1 & MIA PaCa-2 | Pancreatic Cancer | Caspase-3, -9 | Western Blot (increased protein levels) nih.gov |
One of the key substrates for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. cellsignal.combio-rad-antibodies.com During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment, which inactivates its DNA repair function and facilitates cellular disassembly. cellsignal.comnih.gov The detection of this cleaved PARP fragment is a widely recognized hallmark of apoptosis. bio-rad-antibodies.com In vitro studies have consistently demonstrated that this compound treatment leads to the robust cleavage of PARP in various cancer cells, including osteosarcoma MG-63 cells and cervical cancer HeLa cells, confirming the activation of the caspase cascade and the execution of apoptosis. nih.govnih.gov
The commitment of a cell to the mitochondria-mediated apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). researchgate.net The ratio of these opposing proteins determines the cell's fate. This compound has been found to shift this balance in favor of apoptosis. nih.govresearchgate.net
Studies have shown that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.govresearchgate.net This change in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, facilitating the release of cytochrome c and other pro-apoptotic factors, thereby amplifying the apoptotic signal. This effect has been documented in leukemia, hepatocellular carcinoma, and osteosarcoma cells. nih.govnih.govresearchgate.net
Table 3: this compound's Effect on Bcl-2 Family Protein Expression
| Cell Line | Cancer Type | Effect on Bcl-2 | Effect on Bax |
| MOLT-4 | Leukemia | Downregulation (mRNA) nih.gov | Upregulation (mRNA) nih.gov |
| HepG2 & Huh7 | Hepatocellular Carcinoma | Downregulation (protein) researchgate.net | Upregulation (protein) researchgate.net |
| MG-63 | Osteosarcoma | Not specified | Upregulation (protein) nih.gov |
| AGS | Gastric Cancer | Upregulation (protein) nih.gov | Upregulation (protein) nih.gov |
Apoptosis Induction Pathways
Endoplasmic Reticulum Stress Induction
This compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells, contributing to its pro-apoptotic effects. In vitro studies on multiple myeloma (MM) cells have demonstrated that this compound treatment leads to the upregulation of genes associated with the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. Specifically, the expression of cyclic AMP-dependent transcription factor ATF-4 and DNA damage-inducible transcript 3 protein (DDIT3, also known as CHOP) genes is increased. nih.govnih.gov This suggests that this compound disrupts protein folding homeostasis within the ER, activating a protective signaling pathway that, when overwhelmed, can switch to inducing apoptosis. nih.govnih.gov
Reactive Oxygen Species (ROS) Generation and Its Role in Apoptosis
A significant body of in vitro evidence highlights the role of reactive oxygen species (ROS) generation in the apoptotic activity of this compound across various cancer cell lines. nih.govresearchgate.net this compound treatment has been observed to increase intracellular ROS levels, which in turn triggers mitochondria-mediated apoptotic pathways. nih.govresearchgate.netresearchgate.net This pro-oxidant activity appears to be a critical component of its anticancer effects. nih.gov
In human osteosarcoma cells, this compound-induced apoptosis was linked to intracellular ROS production. nih.gov This was further supported by the observation that the apoptotic effects could be inhibited by suppressing ROS production with N-acetyl-cysteine. nih.gov Additionally, a decrease in the antioxidant enzyme peroxiredoxin-1 was noted after this compound treatment, further implicating a shift in cellular redox balance towards an oxidative state that favors apoptosis. nih.gov
Studies on pancreatic cancer cells (PANC-1 and MIA PaCa-2) have also shown that this compound induces apoptosis and elevates ROS production, leading to a decrease in mitochondrial membrane potential (MMP). nih.govresearchgate.netresearchgate.netnih.gov Similarly, in gastric cancer cells, an increase in ROS synthesis was identified as the initiator of apoptosis following this compound treatment. mdpi.com In leukemia MOLT-4 cells, this compound was found to stimulate intracellular ROS production, leading to mitochondria-centered cell death. nih.gov
The following table summarizes the findings on this compound-induced ROS generation and apoptosis in different cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference(s) |
| Osteosarcoma cells | Osteosarcoma | This compound-induced apoptosis is associated with intracellular ROS production and can be inhibited by suppressing ROS. | nih.gov |
| PANC-1 and MIA PaCa-2 | Pancreatic Cancer | This compound treatment increases apoptosis and ROS production, while decreasing mitochondrial membrane potential. | nih.govresearchgate.netresearchgate.netnih.gov |
| AGS cells | Gastric Cancer | Apoptosis is initiated by an increase in ROS synthesis following this compound treatment. | researchgate.netmdpi.com |
| MOLT-4 cells | Leukemia | This compound stimulates intracellular ROS production, causing mitochondria-centered death. | nih.gov |
| Colorectal Cancer cells | Colorectal Cancer | This compound elevates ROS levels, contributing to apoptotic signaling. | researchgate.netresearchgate.net |
Cell Cycle Progression Modulation (e.g., G2/M Arrest)
This compound has been demonstrated to modulate cell cycle progression, primarily by inducing a G2/M phase arrest in various cancer cell lines. mdpi.comnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation and, in many cases, apoptosis. mdpi.comnih.gov
In human Burkitt lymphoma (BL) Raji cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and a reduction in cell proliferation due to cell cycle arrest in the G2/M phase. nih.gov Specifically, incubation with 50 µM this compound for 24 hours led to a significant increase in the percentage of cells in the G2/M phase (54.5% vs. 33.46% in control) and a corresponding decrease in the G0/G1 and S phases. nih.gov
Similar effects have been observed in hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. mdpi.comresearchgate.netresearchgate.net Treatment with this compound led to an increased population of cells in the G2/M and SubG1 stages, with a decreased population in the G0/G1 stage. mdpi.comresearchgate.net This was accompanied by a dose-dependent decrease in the expression levels of key cell cycle-related proteins, including CDK2, CDK4, CDK6, cyclin B1, cyclin D1, cyclin D2, cyclin D3, and cyclin E. mdpi.com The reduction in cyclin B1 and its catalytic partner Cdk1 (Cdc2) is particularly indicative of a G2/M arrest. mdpi.com
The table below summarizes the effects of this compound on cell cycle progression in different cancer cell lines.
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Protein Modulations | Reference(s) |
| Raji | Burkitt Lymphoma | G2/M phase arrest | Not specified | nih.gov |
| HepG2 and Huh7 | Hepatocellular Carcinoma | G2/M and SubG1 phase arrest | Decreased expression of CDK2, CDK4, CDK6, cyclin B1, cyclin D1, cyclin D2, cyclin D3, and cyclin E. | mdpi.comresearchgate.netresearchgate.net |
| SK-28, 1363 mel, 624 mel | Melanoma | G2/M phase arrest | Reduced expression of cyclin B1 and Cdk1. | mdpi.com |
| MG-63 | Osteosarcoma | G2/M phase arrest | Not specified | nih.gov |
Inhibition of Cellular Migration and Invasion
In vitro studies have shown that this compound can effectively inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis. researchgate.netnih.gov In pancreatic cancer cell lines, PANC-1 and MIA PaCa-2, treatment with this compound at its IC50 dose suppressed both cell migration and invasion. researchgate.netnih.gov Similarly, in human gastric cancer cells (AGS), this compound was also found to inhibit cell migration. mdpi.com These findings suggest that this compound has the potential to interfere with the metastatic cascade.
The table below provides a summary of the research findings on the inhibition of cellular migration and invasion by this compound.
| Cell Line | Cancer Type | Effect | Reference(s) |
| PANC-1 and MIA PaCa-2 | Pancreatic Cancer | Suppressed cell migration and invasion. | researchgate.netnih.gov |
| AGS | Gastric Cancer | Inhibited cell migration. | mdpi.com |
| MG-63 | Osteosarcoma | Suppressed migration/invasion ability. | nih.gov |
Suppresion of Colony Formation Capacity
This compound has been shown to suppress the colony formation capacity of various cancer cells in vitro, indicating its potential to inhibit tumor growth and clonogenic survival. researchgate.netnih.govresearchgate.netnih.gov In studies involving pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), treatment with this compound at the IC50 dose significantly suppressed the ability of these cells to form colonies. researchgate.netnih.gov
Similarly, in hepatocellular carcinoma cells (HepG2 and Huh7), this compound treatment resulted in a dose-dependent decrease in the number of cell colonies, demonstrating its antiproliferative effect. researchgate.netresearchgate.net Furthermore, in the human osteosarcoma cell line MG-63, clonogenic survival was markedly decreased when cells were treated with 10 µM of this compound. nih.gov
The following table summarizes the findings on the suppression of colony formation by this compound.
| Cell Line | Cancer Type | Key Findings | Reference(s) |
| PANC-1 and MIA PaCa-2 | Pancreatic Cancer | Treatment at the IC50 dose suppressed the colony-forming capacity of the cells. | researchgate.netnih.gov |
| HepG2 and Huh7 | Hepatocellular Carcinoma | This compound decreased the number of cell colonies in a dose-dependent manner. | researchgate.netresearchgate.net |
| MG-63 | Osteosarcoma | Clonogenic survival was markedly decreased with 10 µM of this compound. | nih.gov |
Influence on Telomere Dynamics and Telomerase Expression
Research into the effects of this compound on telomere dynamics has revealed its ability to induce telomere shortening, which contributes to its apoptotic effects in cancer cells. nih.govresearchgate.net In human cervical cancer cell lines (HeLa and SiHa), this compound was found to specifically target and promote the shortening of the telomeric overhang. researchgate.net This was further supported by the observation that cells expressing hTERT, the catalytic subunit of telomerase, were significantly more sensitive to this compound, suggesting that telomeres are a specific target of the compound. researchgate.net The anticancer potency of a compound can be studied through its ability to shorten chromosomal telomeres. mdpi.com
Molecular Target Identification and Signaling Pathway Modulation
In vitro studies have identified several molecular targets and signaling pathways that are modulated by this compound, contributing to its anti-cancer and anti-inflammatory effects. This compound has been shown to directly or indirectly influence key pathways that control cell proliferation, apoptosis, inflammation, and metastasis. nih.govmdpi.com
One of the prominent pathways affected by this compound is the NF-κB (nuclear factor-kappa B) signaling pathway . nih.govmdpi.com By suppressing the activation of NF-κB, this compound can inhibit the production of inflammatory mediators and promote apoptosis. nih.govmdpi.com
This compound also modulates the PI3K/AKT/mTOR pathway , which is crucial for cell growth and survival. nih.gov In leukemia MOLT-4 cells, this compound was found to induce apoptosis by suppressing this pathway. nih.gov
The MAPK (mitogen-activated protein kinase) signaling pathway is another target of this compound. nih.govmdpi.com By suppressing the activation of the MAP kinase pathway, this compound can inhibit the production of inflammatory mediators. mdpi.com In hepatocellular carcinoma cells, the impact of this compound on cell survival and the cell cycle is attributed to the ERK signaling pathway, a component of the MAPK pathway. mdpi.com
Furthermore, in Burkitt lymphoma cells, gene expression profiling revealed that this compound treatment led to the downregulation of genes enriched in the PI3K/AKT and JAK/STAT pathways , which are involved in cell proliferation and growth. nih.gov In multiple myeloma cells, this compound was found to downregulate genes involved in pathways related to immune system processes and neoplastic progression, such as growth, proliferation, migration, and invasion. nih.govnih.gov
The following table provides a summary of the key signaling pathways modulated by this compound and the observed effects.
| Signaling Pathway | Cell Line(s) | Effect of this compound | Reference(s) |
| NF-κB | Leukemia MOLT-4, RAW264.7 macrophages | Suppression of activation, leading to apoptosis and reduced inflammation. | nih.govmdpi.com |
| PI3K/AKT/mTOR | Leukemia MOLT-4, Burkitt lymphoma | Suppression of the pathway, inducing apoptosis and downregulating pro-proliferative genes. | nih.gov |
| MAPK | RAW264.7 macrophages, Hepatocellular carcinoma (Huh7 and HepG2) | Suppression of activation, inhibiting inflammatory mediators. Modulation of the ERK pathway, affecting cell survival and cell cycle. | nih.govmdpi.com |
| JAK/STAT | Burkitt lymphoma | Downregulation of genes enriched in this pathway. | nih.gov |
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
This compound has demonstrated significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.com In vitro studies on macrophage cell lines, such as RAW264.7, have shown that this compound can prevent the activation of NF-κB when stimulated by lipopolysaccharide (LPS). jst.go.jpresearchgate.net The mechanism involves the suppression of the degradation of Inhibitor of kappa B alpha (IκBα). jst.go.jp By preventing IκBα degradation, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus. jst.go.jpresearchgate.net This subsequently reduces the DNA-binding activity of NF-κB, thereby downregulating the expression of its target pro-inflammatory and anti-apoptotic genes. jst.go.jp
This inhibitory action is not limited to macrophages; it has also been observed in leukemia and gastric cancer cell lines. nih.govnih.gov For instance, in Burkitt's lymphoma cells, treatment with this compound resulted in the downregulation of BCL2A1, a known NF-κB target gene that promotes cell survival. mdpi.com Furthermore, research indicates that this compound's anti-inflammatory effects are also mediated through the downregulation of the Toll-like receptor 4 (TLR4)/NF-κB pathway. mdpi.com
Table 1: Summary of this compound's Effects on the NF-κB Pathway
| Cell Line | Key Finding | Mechanism |
|---|---|---|
| RAW264.7 Macrophages | Attenuated LPS-induced NF-κB activation. jst.go.jpresearchgate.net | Suppressed IκBα degradation, decreasing nuclear p65 levels. jst.go.jp |
| MOLT-4 Leukemia Cells | Inhibited the inflammatory transcription factor NF-κB. nih.gov | Not specified. |
| AGS Gastric Cancer Cells | Diminished NF-κB expression levels. nih.govresearchgate.net | Not specified. |
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (e.g., p38, JNK, ERK)
The influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathways—comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—is context-dependent, varying across different cell types and stimuli.
In LPS-stimulated RAW264.7 macrophages, this compound was found to suppress the phosphorylation, and thus the activation, of both p38 and JNK, while the activation of ERK appeared unaffected. jst.go.jpresearchgate.net This suggests that its anti-inflammatory effects in these cells are partly due to the attenuation of the p38 and JNK signaling cascades. jst.go.jp
Conversely, in human keratinocyte (HaCaT) cells, this compound was shown to induce the phosphorylation of p38 and JNK. proquest.commdpi.comresearchgate.net This activation was not observed for ERK (p42/44). mdpi.com The induction of p38 and JNK in keratinocytes is linked to the activation of the Nrf2 antioxidant pathway, indicating a pro-survival or adaptive response in these non-cancerous cells. proquest.commdpi.comresearchgate.net
In the context of cancer cells, the effects are also varied. In hepatocellular carcinoma cells (Huh7 and HepG2), this compound treatment led to an increase in the phosphorylation of ERK, while simultaneously decreasing the phosphorylation of Akt. mdpi.com This suggests the ERK pathway's involvement in this compound's impact on cancer cell survival and cell cycle regulation. mdpi.com In contrast, studies on human osteosarcoma (MG-63) cells showed that this compound treatment significantly decreased the expression of phosphorylated ERK (pERK), while the phosphorylation status of p38 and JNK remained unchanged. nih.gov
Table 2: Cell-Specific Regulation of MAPK Pathways by this compound
| Cell Line | p38 Phosphorylation | JNK Phosphorylation | ERK Phosphorylation |
|---|---|---|---|
| RAW264.7 Macrophages | Suppressed. jst.go.jp | Suppressed. jst.go.jp | Unaffected. jst.go.jp |
| HaCaT Keratinocytes | Induced. proquest.commdpi.com | Induced. proquest.commdpi.com | Unaffected. mdpi.com |
| Huh7 & HepG2 Carcinoma | Not specified. | Not specified. | Increased. mdpi.com |
mTOR/PI3K/Akt Signaling Pathway Interference
This compound has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial signaling cascade for cell growth, proliferation, and survival. In human leukemia (MOLT-4) cells, this compound was shown to inhibit the expression of proteins within the m-TOR/PI3K/AKT pathway. nih.govresearchgate.net
This inhibitory effect is corroborated by studies in other cancer types. In hepatocellular carcinoma cells (Huh7 and HepG2), this compound treatment resulted in a dose-dependent decrease in the level of phosphorylated Akt (p-AKT). mdpi.com Gene expression profiling of Burkitt's lymphoma cells treated with this compound further supports these findings, revealing that a significant number of downregulated genes are enriched in the PI3K/Akt pathway. mdpi.com However, the effect may be cell-type specific, as one study in human osteosarcoma (MG-63) cells reported no significant change in p-Akt expression levels following this compound treatment. nih.gov
Toll-like Receptor (TLR) and NLRP3 Signaling Pathway Interactions
Research points to this compound's ability to modulate innate immune signaling pathways, specifically those involving Toll-like Receptors (TLRs) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. mdpi.com Studies have demonstrated that this compound can down-regulate the TLR4/NF-κB signaling pathway, which is a key initiator of the inflammatory response to bacterial pathogens. mdpi.com
Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov In an in vitro model using human neuroblastoma cells, the neuroprotective effects of this compound were associated with its ability to inhibit NLRP3 signaling. mdpi.com Consistent with this, gene expression analysis in this compound-treated Burkitt's lymphoma cells showed that differentially expressed genes were enriched in the Toll-like receptor signaling pathway, indicating a broad impact on these innate immune cascades. mdpi.com
Nrf2 Antioxidant Pathway Activation and AhR Signaling Suppression
This compound exhibits a dual effect on cellular defense and detoxification pathways by activating the Nrf2 antioxidant response while simultaneously suppressing AhR signaling. proquest.commdpi.com
In human keratinocyte (HaCaT) cells, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. proquest.commdpi.comresearchgate.net This activation is characterized by the increased nuclear translocation of Nrf2 and the subsequent upregulation of its target antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comresearchgate.net The mechanism of activation involves an initial, transient increase in reactive oxygen species (ROS), which disrupts the inhibitory complex between Nrf2 and Keap1. proquest.comskku.edu Additionally, this compound reduces the levels of the Keap1 protein and promotes Nrf2 activation through the phosphorylation of p38 MAPK and JNK. mdpi.comresearchgate.net
Concurrently, this compound has been shown to suppress the aryl hydrocarbon receptor (AhR) signaling pathway. proquest.commdpi.com It achieves this by inhibiting the nuclear translocation of AhR that is typically induced by environmental pollutants like benzo[a]pyrene (B130552) (B[a]P). proquest.comresearchgate.net This leads to a decrease in the expression of AhR target genes, such as the metabolic enzyme CYP1A1. proquest.commdpi.com
Regulation of Cyclin-Dependent Kinases (CDKs) and Cyclins
A significant mechanism of this compound's antiproliferative activity is its ability to induce cell cycle arrest, predominantly at the G2/M transition phase. mdpi.comnih.govspandidos-publications.com This effect has been consistently observed across a range of cancer cell lines, including those from hepatocellular carcinoma, osteosarcoma, Burkitt's lymphoma, and multiple myeloma. mdpi.commdpi.comnih.govspandidos-publications.comresearchgate.net
The arrest is orchestrated by the downregulation of key cell cycle regulatory proteins. mdpi.com In hepatocellular carcinoma cells (Huh7 and HepG2), this compound treatment caused a dose-dependent decrease in the expression levels of multiple CDKs (CDK2, CDK4, CDK6) and cyclins (cyclin B1, cyclin D1, cyclin D2, cyclin D3, and cyclin E). mdpi.com Similarly, regulated expression of cyclin D1 was noted in AGS gastric cancer cells. nih.gov
The tumor suppressor protein p53 and its downstream effectors also play a role. In SK-28 melanoma cells, this compound increased the expression of p21waf1, a potent inhibitor of the cyclin B1/Cdc2 complex, which is essential for entry into mitosis. mdpi.com This action effectively enforces the G2 checkpoint. mdpi.com In another model using p53-null MG-63 osteosarcoma cells, this compound was suggested to induce G2/M arrest through a p27-dependent mechanism that is reliant on the transcription factor FOXO3. nih.gov
Table 3: Effect of this compound on CDK and Cyclin Expression in Hepatocellular Carcinoma Cells (Huh7 & HepG2)
| Protein Family | Downregulated Proteins |
|---|---|
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4, CDK6. mdpi.com |
Modulation of Heat Shock Proteins and Unfolded Protein Response Elements
This compound has been shown to modulate cellular stress responses, particularly the Unfolded Protein Response (UPR), which is activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). mdpi.com
In studies on Burkitt's lymphoma cells, gene expression analysis following this compound treatment revealed the upregulation of genes encoding co-chaperones like DNAJB2 and DNAJC5, which are involved in protein folding and the degradation of misfolded proteins. mdpi.com More significantly, this compound induced the overexpression of key UPR transcription factors, Activating Transcription Factor 4 (ATF4) and DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP). mdpi.com
The activation of the ATF4/CHOP axis is a hallmark of severe ER stress. youtube.com The upregulation of ATF4, which subsequently activates the pro-apoptotic factor CHOP, suggests that this compound induces a level of ER stress that overwhelms the cell's adaptive capacity, thereby shifting the UPR from a pro-survival to a pro-apoptotic response. mdpi.com This points to the activation of the PERK/eIF2α/ATF4 branch of the UPR. mdpi.com Further evidence from colorectal cancer cells shows that this compound upregulates several ER stress markers, including GRP78, ATF6, CHOP, and XBP1, confirming its role as an inducer of ER stress-mediated cell death. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 11-chloro-7H-benzimidazo[2,1-a]benzo[de]iso-quinolin-7-one (11-Cl-BBQ) |
| Activating Transcription Factor 4 (ATF4) |
| Activating Transcription Factor 6 (ATF6) |
| Akt (Protein Kinase B) |
| Aryl hydrocarbon Receptor (AhR) |
| B-cell lymphoma 2 (Bcl-2) |
| BCL2 Related Protein A1 (BCL2A1) |
| Bax (Bcl-2-associated X protein) |
| Benzo[a]pyrene (B[a]P) |
| C/EBP homologous protein (CHOP) |
| Caspase |
| Cdc2 (CDK1) |
| Cyclin B1 |
| Cyclin D1 |
| Cyclin D2 |
| Cyclin D3 |
| Cyclin E |
| Cyclin-Dependent Kinase 2 (CDK2) |
| Cyclin-Dependent Kinase 4 (CDK4) |
| Cyclin-Dependent Kinase 6 (CDK6) |
| Cytochrome P450 1A1 (CYP1A1) |
| DNA Damage Inducible Transcript 3 (DDIT3) |
| DNAJB2 |
| DNAJC5 |
| Extracellular signal-regulated kinase (ERK) |
| Forkhead box protein O3 (FOXO3) |
| Glucose-regulated protein 78 (GRP78) |
| Heme oxygenase-1 (HO-1) |
| Inhibitor of kappa B alpha (IκBα) |
| Interleukin-1β (IL-1β) |
| Interleukin-18 (IL-18) |
| c-Jun N-terminal kinase (JNK) |
| Keap1 |
| Lipopolysaccharide (LPS) |
| mammalian Target of Rapamycin (mTOR) |
| NAD(P)H quinone oxidoreductase 1 (NQO1) |
| NOD-like receptor pyrin domain-containing 3 (NLRP3) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) |
| Nuclear Factor-kappa B (NF-κB) |
| p21waf1 |
| p27 |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) |
| p53 |
| Phosphoinositide 3-kinase (PI3K) |
| SB203580 |
| SP600125 |
| This compound |
Gene Expression Profiling and Network Analysis for Deregulated Genes
To understand the broad impact of this compound on cellular function, researchers have employed gene expression profiling and network analysis. These techniques provide a global view of the genetic and molecular shifts that occur in cells following treatment with the compound.
In studies involving human multiple myeloma (MM) cell lines, microarray gene expression analysis identified 126 genes that were deregulated by this compound. A subsequent Protein-Protein Interaction (PPI) network analysis revealed a significant downregulation of genes involved in crucial immune system pathways. These pathways include cytokine-cytokine receptor interaction, chemokine signaling, the NF-κB signaling pathway, and the TNF signaling pathway. Specifically, genes such as CCR1, CXCR1-3, CXCL10-12, and MAP2K6 were found to be downregulated. nih.govnih.gov This systematic downregulation suggests a potent anti-inflammatory and anti-neoplastic mechanism at the genomic level. nih.gov
Furthermore, in human Burkitt Lymphoma cells, high-throughput mRNA expression profiling identified 65 differentially expressed genes after this compound treatment. nih.gov The analysis highlighted a downregulation of genes involved in immune-system pathways and those that promote cellular proliferation and growth. nih.gov Conversely, this compound treatment in MM cells led to the upregulation of genes associated with endoplasmic reticulum stress, such as the cyclic AMP-dependent transcription factor ATF-4 and DNA damage-inducible transcript 3 protein (DDIT3), indicating an induction of apoptosis through stress pathways. nih.gov
Table 1: Deregulated Genes and Pathways by this compound in Cancer Cell Lines
| Cell Line | Analysis Type | Key Findings | Specific Genes/Pathways Affected | Reference |
|---|---|---|---|---|
| Human Multiple Myeloma (RPMI-8226) | Microarray Gene Expression & PPI Network Analysis | Downregulation of genes in immune and neoplastic pathways. Upregulation of endoplasmic reticulum stress genes. | Downregulated: CCR1, CXCR1-3, CXCL10-12, MAP2K6, IL10RA, NF-κB pathway, TNF signaling. Upregulated: ATF-4, DDIT3. | nih.govnih.gov |
| Human Burkitt Lymphoma (Raji) | mRNA Expression Profiling | Downregulation of genes in immune-system, proliferation, and cellular growth pathways. | Downregulated: Genes enriched in immune-system pathways. | nih.gov |
Regulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)
A key aspect of this compound's anti-inflammatory activity is its ability to control the production of pro-inflammatory cytokines. These signaling molecules are central to initiating and sustaining inflammatory responses.
In vitro studies on human gastric cancer cells (AGS) have demonstrated that treatment with this compound leads to a drastic reduction in the expression levels of several key inflammatory cytokines. nih.govresearchgate.net Specifically, the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) was significantly diminished. nih.govresearchgate.net This inhibitory effect on cytokine production is a cornerstone of its mechanism for blocking inflammatory mediators. nih.gov
Similar findings were observed in studies with MOLT-4 human leukemia cells, where this compound inhibited inflammatory transcription factors which in turn regulate the production of TNF-α, IL-6, and IL-1β. nih.gov This multi-cytokine inhibition underscores this compound's potential to disrupt the inflammatory cascade at a foundational level.
Table 2: this compound's Effect on Inflammatory Cytokine Production
| Cell Line | Cytokine | Effect | Reference |
|---|---|---|---|
| AGS (Human Gastric Cancer) | TNF-α | Drastically diminished expression | nih.govresearchgate.net |
| IL-6 | Drastically diminished expression | nih.govresearchgate.net | |
| IL-1β | Drastically diminished expression | nih.govresearchgate.net | |
| MOLT-4 (Human Leukemia) | TNF-α | Inhibited | nih.gov |
| IL-6 | Inhibited | nih.gov | |
| IL-1β | Inhibited | nih.gov |
Modulation of SMAD Family Proteins in Signaling Pathways
The transforming growth factor-beta (TGF-β) signaling pathway, which utilizes SMAD proteins as intracellular mediators, is crucial for regulating cell growth and differentiation. mdpi.com Currently, direct evidence from in vitro studies specifically detailing the modulation of SMAD family proteins by this compound is not extensively documented in the available scientific literature. While this compound is known to act on main signaling pathways involved in inflammation, its specific interaction with the SMAD cascade remains an area for future investigation. mdpi.com
Enzyme Inhibition Studies
This compound's biological effects are also mediated through the direct inhibition of various enzymes critical to physiological and pathological processes.
Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)
Chronic inflammation is often driven by the overexpression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research has shown that this compound can suppress the activation of the MAP kinase and NF-κB pathways, which are upstream regulators of these enzymes. mdpi.com By inhibiting these signaling pathways in macrophage cell lines like RAW 264.7, this compound effectively inhibits the production of inflammatory mediators, including the expression of iNOS and COX-2. mdpi.com This action reduces the synthesis of nitric oxide (NO) and prostaglandins, respectively, which are key drivers of the inflammatory response.
Cholinesterase Enzyme Inhibition (e.g., AChE, BChE)
Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. nih.govnih.gov The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. While research into this compound's effect on cholinesterases is limited, there is no specific data available from the reviewed studies indicating its inhibitory activity against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)
The enzymes α-glucosidase and α-amylase are key targets for managing postprandial hyperglycemia, as they are responsible for carbohydrate digestion. nih.govnih.gov Inhibiting these enzymes can slow down glucose absorption. nih.gov However, based on the current body of scientific literature, there are no specific in vitro studies that have evaluated or demonstrated the inhibitory activity of this compound against α-glucosidase or α-amylase.
Compound Reference Table
Carbonic Anhydrase Enzyme Inhibition (e.g., hCA I, hCA II)
In vitro studies have explored the inhibitory potential of this compound against cytosolic isoforms of human carbonic anhydrase (hCA), specifically hCA I and hCA II. Research focused on elucidating the bioactivity of this compound, a prominent sesquiterpene lactone isolated from Inula viscosa, has included its effects on these ubiquitous enzymes. researchgate.netnih.gov
One study systematically investigated the inhibitory effects of purified this compound on hCA I and hCA II. nih.gov The findings from this research indicated that this compound exhibits inhibitory activity against both of these isoforms. researchgate.netnih.gov The inhibitory potency was quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) values for each enzyme. nih.gov
For human carbonic anhydrase I (hCA I), this compound was reported to have an IC₅₀ value of 5.00 ± 0.19 µM and a Kᵢ value of 4.62 ± 0.10 µM. nih.gov Against human carbonic anhydrase II (hCA II), the inhibitory effects were similar, with an IC₅₀ value of 5.40 ± 0.26 µM and a Kᵢ value of 5.22 ± 0.31 µM. nih.gov While this compound demonstrated a measurable inhibitory effect, the study characterized this activity as relatively weak when compared to standard positive controls. researchgate.netnih.gov
The following table summarizes the in vitro inhibition data for this compound against hCA I and hCA II.
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | 5.00 ± 0.19 | 4.62 ± 0.10 |
| Human Carbonic Anhydrase II (hCA II) | 5.40 ± 0.26 | 5.22 ± 0.31 |
Structure Activity Relationship Sar Studies of Tomentosin and Its Derivatives
Importance of the α-Methylene-γ-Lactone Moiety for Biological Activity
The α-methylene-γ-lactone ring is a hallmark of many biologically active sesquiterpene lactones and is considered a critical structural feature for the bioactivity of tomentosin. encyclopedia.pubmdpi.com This functional group is a primary determinant of the compound's cytotoxic, anti-inflammatory, and neuroprotective properties. encyclopedia.pubmdpi.com
The key to its function lies in its ability to act as a potent alkylating agent. researchgate.netresearchgate.net The exocyclic α,β-unsaturated carbonyl system within the lactone ring is a strong Michael acceptor. This electrophilic nature allows it to readily react with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins. mdpi.comresearchgate.net This covalent modification, known as Michael addition, can alter the structure and function of key cellular proteins, including enzymes and transcription factors, thereby disrupting cellular processes. encyclopedia.pubresearchgate.net This mechanism is believed to be central to the compound's ability to induce apoptosis, inhibit inflammatory pathways, and exert other biological effects. mdpi.commdpi.com The cytotoxicity of many sesquiterpene lactones, including this compound, has been directly attributed to this alkylating capability. rsc.orgrsc.org While essential, the activity is also influenced by other structural features of the molecule. encyclopedia.pub
Impact of Specific Chemical Modifications on Bioactivity Profiles
Modifying the structure of this compound has led to the development of derivatives with altered and sometimes improved bioactivity profiles. Research has primarily focused on additions to the α-methylene-γ-lactone moiety to explore new therapeutic potentials, particularly in neuroprotection.
In one significant study, novel amino- and 1,2,3-triazole derivatives of this compound were synthesized and evaluated for their protective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a process implicated in neuronal death. mdpi.comnih.gov Amino-tomentosin derivatives were created via a Michael addition of various secondary amines to the α-methylene-γ-butyrolactone function. mdpi.com The 1,2,3-triazolo-tomentosins were prepared through a Michael-type addition of trimethylsilyl (B98337) azide (B81097), followed by a Huisgen 1,3-dipolar cycloaddition with various terminal alkynes. mdpi.comresearchgate.net
The study found that these derivatives exhibited notable neuroprotective effects by increasing cell viability, reducing the production of reactive oxygen species (ROS), and modulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. mdpi.comresearchgate.net Several derivatives demonstrated significant protection against NMDA-induced cell death. nih.gov The results indicated that specific modifications led to potent neuroprotective agents, with compounds 2e , 2g (amino derivatives), and 6d (a triazole derivative) being highlighted as particularly effective. mdpi.comnih.gov
The table below summarizes the neuroprotective effects of selected amino-tomentosin derivatives against NMDA-induced excitotoxicity in neuronal cells.
| Compound | Concentration | % Cell Viability (vs. NMDA alone) |
| 2b | 1 µM | >50% protection |
| 2c | 0.1 µM | >50% protection |
| 2d | 0.1 µM | >50% protection |
| 2e | 1 µM | >50% protection |
| 2g | 1 µM | >50% protection |
| Data derived from a study on NMDA-induced excitotoxicity where NMDA treatment alone reduced cell viability to approximately 52%. Compounds showing over 50% protection were selected for further analysis. mdpi.comnih.gov |
Another avenue of modification involved the 1,3-dipolar cycloaddition of nitrones and nitrile oxides to the exocyclic double bond of the lactone ring, resulting in novel spiro-isoxazolidine and spiro-isoxazoline derivatives of this compound. rsc.orgrsc.org Such modifications fundamentally alter the electrophilic nature of the α-methylene-γ-lactone moiety, providing a basis for exploring alternative mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, QSAR studies have been employed to predict their therapeutic potential and guide the design of new, more potent derivatives.
One study developed a QSAR model for a series of 1,2,3-triazole-containing this compound derivatives to predict their cytotoxic activity against the MGC-803 human gastric cancer cell line. researchgate.net The model, which used molecular descriptors calculated via Density Functional Theory (DFT), successfully linked the structural parameters of the compounds to their observed bioactivities. The robustness of the model was demonstrated by strong statistical validation, with a correlation coefficient (R²) of 0.950, indicating a high degree of fitness and predictive power. researchgate.net
In a separate line of research, a binary QSAR model was used in a large-scale virtual screening to identify potential small-molecule inhibitors of the anti-apoptotic protein BCL-2. bau.edu.tr This approach was used to calculate a predicted therapeutic activity value for a library of compounds that included this compound analogs, demonstrating the utility of QSAR in identifying promising candidates for further development in cancer therapy. bau.edu.tr These modeling studies help to elucidate the specific structural features that are most influential for a given biological activity, such as hydrophobicity, electronic properties, and steric factors.
Analysis of Diastereoselectivity and Regioselectivity in SAR
The synthesis of this compound derivatives often involves reactions that can produce multiple isomers. The analysis of diastereoselectivity (the preferential formation of one diastereomer over another) and regioselectivity (the preferential reaction at one site over another) is a critical component of SAR studies, as different isomers can have vastly different biological activities.
The synthesis of amino-tomentosin derivatives through the conjugate addition of secondary amines to the α-methylene-γ-butyrolactone function was reported as a diastereoselective process. researchgate.netnih.gov Similarly, the creation of 1,2,3-triazolo-tomentosin derivatives involved a key regioselective step. nih.govnih.gov The initial Michael-type addition of trimethylsilyl azide to the α-methylene-γ-lactone moiety of this compound resulted in a diastereomeric mixture, which could be separated by column chromatography. mdpi.comresearchgate.net This separation allowed for the subsequent synthesis of distinct series of triazole derivatives, highlighting the importance of stereochemistry in the design of these new compounds.
Further research into the 1,3-dipolar cycloaddition of nitrile oxides to this compound also emphasized the selectivity of the reaction. rsc.org These reactions were found to be regioselective, occurring specifically at the exocyclic double bond of the lactone ring. rsc.orgwisc.edu Understanding and controlling the stereochemical and regiochemical outcomes of these synthetic transformations are essential for establishing a clear and reliable SAR, ensuring that the observed biological activity can be attributed to a specific, well-defined chemical entity.
Analytical and Biotechnological Applications in Tomentosin Research
Quantitative Analytical Methods for Tomentosin Content Determination
Precise and reliable quantification of this compound is fundamental for quality control of herbal extracts, phytochemical studies, and correlating its concentration with observed biological effects. High-performance chromatography techniques are the cornerstone of this analytical work.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a premier analytical technique for the determination of this compound, offering exceptional sensitivity and specificity. This method combines the potent separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. mdpi.com It is particularly effective for analyzing complex matrices, such as crude plant extracts, where numerous other compounds could interfere with quantification. nih.gov
In a typical LC-MS/MS analysis, the compound is first separated on a reverse-phase column and then ionized, commonly using electrospray ionization (ESI). The resulting ions are directed into the mass spectrometer for analysis. This compound can be detected in both positive and negative ionization modes. In positive mode, it characteristically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 249 and a sodium adduct [M+Na]⁺ at m/z 271. nih.gov High-resolution mass spectrometry can determine the mass of the [M+H]⁺ ion with high accuracy, for instance, at 249.1484, which aids in its definitive identification. nih.gov In negative mode, the deprotonated molecule [M-H]⁻ is observed at m/z 247. nih.gov The LC-MS/MS method has been successfully employed to determine the this compound content in various extracts of Inula viscosa. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | nih.gov |
| Positive Ion Adducts (m/z) | 249 [M+H]⁺, 271 [M+Na]⁺ | nih.gov |
| High-Resolution Mass (m/z) | 249.1484 [M+H]⁺ | nih.gov |
| Negative Ion Adduct (m/z) | 247 [M-H]⁻ | nih.gov |
| Application | Quantification in Dittrichia viscosa and Inula viscosa extracts | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) or photodiode array (PDA) detector, is a robust and widely adopted method for the routine quantification and purity assessment of this compound. acs.orgresearchgate.netunina.it This technique is valued for its precision, reproducibility, and cost-effectiveness. The method typically involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. acs.orgphcog.com
Detection of this compound is commonly performed at specific wavelengths where the molecule absorbs UV light. Studies have reported using 254 nm for detection in Dittrichia viscosa. mdpi.comresearchgate.net Other analyses have utilized wavelengths of 210 nm. nih.gov Quantification is achieved by creating a calibration curve from a pure this compound standard and comparing the peak area of the analyte in a sample to this curve. nih.gov HPLC analysis has been instrumental in identifying this compound as a major component in various plants, including Inula japonica and Dittrichia viscosa. nih.govmdpi.com
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 | acs.orgphcog.com |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) | acs.orgphcog.com |
| Detection Wavelength (nm) | 210, 254 | nih.govmdpi.comresearchgate.net |
| Quantification | External standard calibration curve | nih.govnih.gov |
| Application | Purity assessment and quantification in plant extracts | nih.govmdpi.com |
Application in Molecular Pathway Mapping and Biomarker Discovery
This compound serves as a valuable chemical probe for dissecting complex cellular signaling pathways, particularly those implicated in inflammation and cancer. By observing the cellular responses to this compound treatment, researchers can map molecular networks and identify potential biomarkers.
High-throughput gene expression analysis in cancer cell lines treated with this compound has revealed significant deregulation of multiple key pathways. spandidos-publications.commdpi.comnih.gov For instance, in multiple myeloma and Burkitt lymphoma cells, this compound treatment leads to the downregulation of genes involved in immune-system processes and pathways that promote cell growth and proliferation, such as the PI3K/AKT and JAK/STAT signaling pathways. spandidos-publications.commdpi.comnih.gov
A primary and well-documented target of this compound is the NF-κB (nuclear factor-kappa beta) signaling pathway, a central regulator of inflammation. mdpi.comnih.gov this compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65 subunit. researchgate.net This inhibitory action suppresses the production of numerous pro-inflammatory mediators, including TNF-α, IL-6, and IL-1β. mdpi.com It also affects the MAP kinase (p38 and JNK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival. mdpi.comnih.govphcog.com In some cancer models, this compound has been found to inhibit the JAK2/STAT3 signaling pathway. researchgate.netspandidos-publications.com
The consistent presence of this compound in certain plant genera, such as Inula and Dittrichia, makes it a potential chemotaxonomic biomarker for identifying these species. mdpi.com Furthermore, the specific genes and proteins modulated by this compound (e.g., downregulation of BCL2A1, upregulation of PMAIP1) could serve as biomarkers to predict cellular response to treatment in oncological research. mdpi.comnih.gov
| Pathway | Key Molecular Targets | Observed Effect | Source |
|---|---|---|---|
| NF-κB | IκBα, p65, TNF-α, IL-6 | Inhibition/Downregulation | mdpi.comnih.govresearchgate.net |
| PI3K/AKT/mTOR | AKT, mTOR, PI3K | Inhibition/Downregulation | mdpi.commdpi.comnih.govphcog.com |
| JAK/STAT | JAK2, STAT3 | Inhibition/Downregulation | mdpi.comresearchgate.netresearchgate.net |
| MAP Kinase | p38, JNK | Inhibition of phosphorylation | mdpi.comresearchgate.net |
| Apoptosis | Caspases, Bcl-2 family (BCL2A1, PMAIP1) | Induction of apoptosis | spandidos-publications.commdpi.comnih.gov |
| Biomarker Potential | Deregulated genes (e.g., ATF4, DDIT3) | Identification of treatment response markers | mdpi.comnih.gov |
Considerations for Biosynthetic Engineering and Optimized Production
The natural abundance of this compound in plants can be low and variable, limiting its availability for extensive research and potential applications. Biotechnological approaches, including metabolic engineering and optimized cell culture systems, offer promising strategies to enhance its production. researchgate.net
The biosynthesis of all sesquiterpene lactones begins with the precursor farnesyl pyrophosphate (FPP), which is produced via the mevalonate (B85504) pathway. tandfonline.comsysbio.se A primary strategy for increasing production is to engineer microbial hosts, such as the yeast Saccharomyces cerevisiae, to overproduce these compounds. acs.orgnih.govnih.gov This involves several key modifications:
Introducing Pathway Genes: Expressing the plant-derived genes responsible for converting FPP into this compound, namely a sesquiterpene synthase and subsequent modifying enzymes like cytochrome P450s. tandfonline.com
Increasing Precursor Supply: Upregulating the endogenous mevalonate pathway in the host organism to boost the pool of FPP available for conversion. nih.gov
Downregulating Competing Pathways: Reducing the flux of FPP into native pathways, such as sterol biosynthesis, by downregulating or inhibiting key enzymes like squalene (B77637) synthase. nih.gov
While the complete biosynthetic pathway for this compound has not been fully elucidated to enable its complete microbial synthesis, the successful engineering of yeast to produce artemisinic acid, the precursor to the related sesquiterpene lactone artemisinin, serves as a powerful proof-of-concept for this approach. researchgate.netcabidigitallibrary.org
Another viable strategy is the use of plant cell and tissue cultures. researchgate.net The production of secondary metabolites like this compound in in vitro cultures of plants such as Arnica montana or Lactuca sativa can be enhanced by optimizing culture conditions (e.g., light, pH, temperature) and by applying "elicitors" like jasmonic acid or chitosan, which are molecules that trigger defense responses and stimulate the synthesis of these compounds. nih.govfrontiersin.org
Future Directions in Tomentosin Academic Research
Elucidation of Specific Ligand-Receptor Interactions and Pharmacodynamics
A fundamental aspect of future Tomentosin research lies in identifying its specific molecular targets and understanding how it interacts with them. While studies have shown that this compound can modulate various signaling pathways, the direct protein receptors it binds to remain largely unknown. spandidos-publications.comnih.gov Identifying these receptors is crucial for a comprehensive understanding of its pharmacodynamics.
Future investigations should employ techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational molecular docking studies to identify and characterize this compound's binding partners. turkjps.org A study on the [3+2] cycloaddition reaction of this compound with benzonitrile (B105546) oxide has already utilized computational chemistry to model its reactivity, a similar approach could be applied to predict interactions with biological macromolecules. researchgate.net Understanding these ligand-receptor interactions will provide a clearer picture of how this compound exerts its cellular effects and will be instrumental in designing more targeted therapies. nih.gov
Advanced Mechanistic Studies on Cellular and Molecular Pathways
Current research has demonstrated that this compound can induce apoptosis, cell cycle arrest, and endoplasmic reticulum (ER) stress in cancer cells. spandidos-publications.comspringermedizin.deingentaconnect.com It has also been shown to modulate inflammatory responses. mdpi.com However, the intricate details of the signaling cascades it affects require further exploration.
Future studies should delve deeper into the molecular mechanisms of this compound's action. For instance, investigating its role in autophagy is a key next step, as it is currently unclear whether the autophagy observed in this compound-treated cells is cytoprotective or cytotoxic. springermedizin.de Advanced techniques like CRISPR-Cas9 gene editing can be used to knock out specific genes in the pathways of interest to clarify their role in this compound's activity. Furthermore, exploring its effects on other cellular processes like angiogenesis and senescence could reveal additional facets of its anticancer potential. mdpi.com
Table 1: Investigated Molecular Mechanisms of this compound
| Cell Line | Effect | Molecular Pathway/Markers |
| Colorectal Cancer (HCT 116, HT-29) | Increased Apoptosis, ER Stress | Increased GRP78/BiP protein levels. springermedizin.de |
| Multiple Myeloma (RPMI-8226) | G2/M Phase Cell Cycle Arrest, Apoptosis | Downregulation of immune-system and proliferation pathways. spandidos-publications.com |
| Human Keratinocytes (HaCaT) | Antioxidant Activity | Activation of Nrf2 signaling, inhibition of AhR signaling. mdpi.com |
| Burkitt's Lymphoma (Raji) | G2/M Phase Cell Cycle Arrest, Apoptosis | Activation of caspase-3/7, -8, and -9. nih.gov |
Design and Synthesis of Novel this compound Analogues with Enhanced Selectivity
While this compound shows promise, its therapeutic potential could be enhanced by improving its selectivity towards cancer cells and reducing potential off-target effects. Chemical modification of the this compound scaffold is a promising strategy to achieve this.
The synthesis of novel this compound analogues is a critical area for future research. mdpi.com By modifying the α-methylene-γ-lactone group, which is believed to be crucial for its biological activity, it may be possible to create derivatives with improved potency and selectivity. tandfonline.com For example, the synthesis of amino and 1,2,3-triazole derivatives has already been explored, demonstrating the feasibility of modifying the this compound structure to enhance its neuroprotective effects. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies on these new analogues will be essential to guide the design of even more effective compounds.
Exploration of Undiscovered In Vitro Biological Activities
The majority of research on this compound has focused on its anticancer and anti-inflammatory properties. mdpi.com However, given its complex structure and ability to interact with multiple cellular targets, it is plausible that this compound possesses other, as-yet-undiscovered biological activities.
Future research should involve broad-based in vitro screening of this compound against a diverse range of biological targets. This could include assays for antiviral, antibacterial, antifungal, and immunomodulatory activities. sci-hub.se Such exploratory studies could uncover new therapeutic applications for this compound and its derivatives, expanding its potential impact on human health. For example, some sesquiterpene lactones have shown potential as germination stimulants for parasitic plants, suggesting a possible role in agriculture. royalsocietypublishing.org
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of this compound's biological effects, it is necessary to move beyond single-pathway analyses and embrace a systems-level approach. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a comprehensive picture of the cellular response to this compound treatment. nih.govresearchgate.net
Future studies should utilize multi-omics approaches to map the global changes that occur in cells upon exposure to this compound. ingentaconnect.com This will involve analyzing changes in gene expression, protein levels, and metabolite profiles to construct a comprehensive network of this compound's interactions within the cell. nih.gov This systems-level understanding will not only reveal novel mechanisms of action but also help in identifying potential biomarkers for predicting patient response to this compound-based therapies. nih.gov
Computational Modeling for Predictive Biology and Drug Design
Computational modeling and in silico approaches are powerful tools that can accelerate the drug discovery and development process. bau.edu.tr These methods can be used to predict the biological activity of novel compounds, optimize their properties, and understand their mechanisms of action at a molecular level.
In the context of this compound research, computational modeling can be employed for several purposes. Molecular docking studies can predict the binding of this compound and its analogues to various protein targets, helping to prioritize compounds for synthesis and biological testing. mdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound derivatives with their biological activity, providing valuable insights for the design of more potent compounds. bau.edu.tr Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of this compound-protein complexes, providing a deeper understanding of their interactions.
Ecological and Agricultural Implications of this compound Presence in Plants
This compound is a naturally occurring compound in several plant species, where it likely plays a role in the plant's defense against herbivores and pathogens. royalsocietypublishing.org Understanding the ecological functions of this compound can have significant implications for agriculture.
Future research should investigate the allelopathic effects of this compound, which is its ability to influence the growth of neighboring plants. researchgate.net Studies have shown that extracts from Dittrichia viscosa, a plant rich in this compound, can inhibit seed germination and fungal growth, suggesting its potential as a natural herbicide and fungicide. nih.gov Further research in this area could lead to the development of environmentally friendly agricultural products based on this compound. Investigating the factors that regulate this compound production in plants, such as light and other environmental cues, could also be beneficial for optimizing its production for various applications. tandfonline.com
Q & A
Q. What standardized cytotoxicity assays are used to evaluate Tomentosin’s anticancer effects?
this compound’s cytotoxic effects are typically assessed using the XTT assay to measure cell viability. Cells (e.g., U87 glioblastoma, PANC-1 pancreatic cancer) are seeded in 96-well plates, treated with varying concentrations (e.g., 5–100 µM) for 24–72 hours, and absorbance is measured at 450 nm. IC50 values are calculated using software like GraphPad Prism .
Example IC50 Values
| Cell Line | IC50 (µM) | Duration |
|---|---|---|
| U87 GBM | 28.8 | 48 hours |
| PANC-1 | 31.11 | 48 hours |
| MIA PaCa-2 | 33.93 | 48 hours |
Q. Which apoptosis-related genes are routinely analyzed in this compound studies?
Studies commonly evaluate intrinsic pathway genes (e.g., BAX, BCL2, CASP3/7/9, CYCS) and extrinsic pathway genes (e.g., FAS, FADD, TNF, TNFR1, CASP8). qPCR with GAPDH normalization is standard, and protein validation via western blot (e.g., Caspase-3/9 cleavage) is recommended .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s regulation of CDKN1A (p21) across cancer types?
CDKN1A downregulation is observed in Burkitt’s lymphoma (BL), promoting apoptosis , but its role varies in other cancers. To resolve contradictions:
- Perform cell-specific gene knockdown/overexpression experiments.
- Assess CDKN1A’s interaction with pathways like AKT/IKKβ, which modulate cytoplasmic p21’s anti-apoptotic effects .
- Compare transcriptional regulators (e.g., TP53 status) across models to identify context-dependent mechanisms.
Q. What methodologies optimize detection of ROS-mediated apoptosis by this compound?
- DCF-DA Assay : Measure intracellular ROS using fluorescence microscopy or flow cytometry (e.g., HaCaT, MG-63 cells) .
- NAC Co-treatment : Use N-acetyl cysteine to confirm ROS dependency (e.g., reduced apoptosis in MG-63 cells with NAC) .
- Mitochondrial Membrane Potential (MMP) Assay : Combine with TMRE or JC-1 staining to link ROS to mitochondrial dysfunction .
Q. How to design experiments differentiating intrinsic vs. extrinsic apoptosis pathways activated by this compound?
- Gene Expression Profiling : Use qPCR arrays covering both pathways (e.g., CASP8 for extrinsic, BAX for intrinsic) .
- Pathway Inhibition : Block extrinsic pathways (e.g., TNF-α neutralization) or intrinsic pathways (e.g., BCL2 overexpression) .
- Western Blot : Monitor initiator caspases (Caspase-8 for extrinsic, Caspase-9 for intrinsic) and executioner Caspase-3 .
Methodological Considerations for Data Contradictions
Q. Why do colony formation assay results vary between this compound-treated cell lines?
Discrepancies arise from differences in:
- Cell Type : U87 glioblastoma showed reduced colony formation at IC50 (28.8 µM) , while pancreatic cancer required higher doses.
- Assay Duration : Longer incubation (e.g., 10 days for U87) may enhance sensitivity .
- Culture Conditions : Optimize serum concentration and seeding density (e.g., 2 × 10<sup>3</sup> cells/well for 6-well plates) .
Q. How to validate this compound’s anti-inflammatory and anticancer cross-talk mechanisms?
- NF-κB/STAT3 Dual Targeting : Assess cytokine secretion (e.g., TNF-α, IL-6) via ELISA and nuclear translocation via immunofluorescence .
- ROS/Inflammation Link : Use antioxidant pretreatment (e.g., NAC) to determine if anti-inflammatory effects are ROS-dependent .
Tables for Key Experimental Parameters
Q. Table 1: Optimized qPCR Conditions for Apoptosis Gene Analysis
| Parameter | Specification |
|---|---|
| RNA Isolation | RiboEx or TRIzol |
| cDNA Synthesis | Bio-Rad kit (e.g., 170-8891) |
| qPCR MasterMix | BrightGreen 2X with ROX |
| Cycling Conditions | 40 cycles: 95°C (15 s), 60°C (60 s) |
| Normalization Gene | GAPDH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
